molecular formula C9H6F3IO2 B1397875 Methyl 2-iodo-4-(trifluoromethyl)benzoate CAS No. 1236303-09-5

Methyl 2-iodo-4-(trifluoromethyl)benzoate

Cat. No.: B1397875
CAS No.: 1236303-09-5
M. Wt: 330.04 g/mol
InChI Key: POAMKOUDAYEPCD-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H6F3IO2 and its molecular weight is 330.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-iodo-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAMKOUDAYEPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732024
Record name Methyl 2-iodo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236303-09-5
Record name Methyl 2-iodo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Building Block

Methyl 2-iodo-4-(trifluoromethyl)benzoate is a key building block in medicinal chemistry and drug discovery. The presence of both an iodo group and a trifluoromethyl group on the benzene ring makes it a versatile intermediate for the synthesis of complex organic molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the iodo group provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse molecular fragments. This guide provides a detailed technical overview of a reliable synthetic route to this important compound, focusing on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from the readily available 2-amino-4-(trifluoromethyl)benzoic acid. The overall transformation is outlined below:

  • Sandmeyer Reaction: The first step is the conversion of the amino group of 2-amino-4-(trifluoromethyl)benzoic acid into an iodo group. This is achieved through a Sandmeyer reaction, which proceeds via a diazonium salt intermediate.

  • Fischer Esterification: The second step involves the esterification of the carboxylic acid group of the resulting 2-iodo-4-(trifluoromethyl)benzoic acid with methanol to yield the final methyl ester product. This is typically accomplished via a Fischer esterification under acidic conditions.

Synthesis_Overview start 2-Amino-4-(trifluoromethyl)benzoic Acid intermediate 2-Iodo-4-(trifluoromethyl)benzoic Acid start->intermediate  Sandmeyer Iodination   final This compound intermediate->final  Fischer Esterification  

Caption: Overall synthetic workflow.

Part 1: Sandmeyer Iodination of 2-Amino-4-(trifluoromethyl)benzoic Acid

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group with a variety of substituents, including halogens.[1][2] The reaction proceeds in two stages: diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile. In this case, the nucleophile is the iodide ion.

Reaction Mechanism

The mechanism of the Sandmeyer iodination involves the following key steps:

  • Diazotization: The primary amino group of 2-amino-4-(trifluoromethyl)benzoic acid reacts with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., sulfuric acid or hydrochloric acid), to form a stable arenediazonium salt.[3] This reaction is carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Iodide Substitution: The resulting diazonium salt is then treated with a source of iodide ions, such as potassium iodide (KI). The diazonium group is an excellent leaving group (as dinitrogen gas), and its departure is facilitated by the iodide ion, leading to the formation of the aryl iodide.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_iodination Iodination A 2-Amino-4-(trifluoromethyl)benzoic Acid C NaNO₂, H₂SO₄ (0-5 °C) B Arenediazonium Salt D Arenediazonium Salt C->B F KI E 2-Iodo-4-(trifluoromethyl)benzoic Acid F->E

Caption: Key stages of the Sandmeyer iodination.

Experimental Protocol

Materials:

  • 2-Amino-4-(trifluoromethyl)benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Amine Salt Solution: In a flask equipped with a magnetic stirrer and a thermometer, carefully add 2-amino-4-(trifluoromethyl)benzoic acid to a mixture of water and concentrated sulfuric acid, while maintaining the temperature below 10 °C with an ice bath. Stir until the amine is completely dissolved.

  • Diazotization: Cool the solution to 0-5 °C. In a separate beaker, dissolve sodium nitrite in cold deionized water. Add this sodium nitrite solution dropwise to the cold amine salt solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Iodination: In a separate, larger flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2-iodo-4-(trifluoromethyl)benzoic acid. The crude product can be further purified by recrystallization.

Part 2: Fischer Esterification of 2-Iodo-4-(trifluoromethyl)benzoic Acid

Fischer esterification is a classic method for the synthesis of esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.[4] In this step, 2-iodo-4-(trifluoromethyl)benzoic acid is reacted with methanol in the presence of a strong acid catalyst to yield the desired methyl ester.

Reaction Mechanism

The Fischer esterification is an equilibrium process. The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (such as another molecule of methanol or water) to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used.

Fischer_Esterification_Mechanism A 2-Iodo-4-(trifluoromethyl)benzoic Acid B Protonated Carboxylic Acid A->B + H⁺ C Tetrahedral Intermediate B->C + CH₃OH D Protonated Ester C->D - H₂O E This compound D->E - H⁺

References

An In-Depth Technical Guide to Methyl 2-iodo-4-(trifluoromethyl)benzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-iodo-4-(trifluoromethyl)benzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an iodine atom and a trifluoromethyl group on the benzoate core, renders it a versatile building block for the synthesis of complex molecules. The presence of the electron-withdrawing trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target compounds, making it a valuable moiety in drug design. The ortho-iodo substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, with a focus on its utility in pharmaceutical research and development.

Physicochemical Properties

This compound is a liquid at room temperature, typically appearing as a clear, light yellow substance[1]. While experimentally determined physical constants for this specific isomer are not widely available, predicted values and data from its isomers provide valuable insights.

PropertyValueSource
CAS Number 1236303-09-5[1][2][3]
Molecular Formula C₉H₆F₃IO₂[2]
Molecular Weight 330.04 g/mol [2][4]
Appearance Clear, light yellow liquid[1]
Boiling Point 270.1±40.0 °C (Predicted)[5]
Density 1.804±0.06 g/cm³ (Predicted)[5]
Storage Sealed in dry, room temperature or 2-8°C[1][6]

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the iodo and trifluoromethyl substituents.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbon attached to the trifluoromethyl group, the aromatic carbons, and the methyl carbon of the ester. The chemical shift of the carbon bearing the trifluoromethyl group is expected to be a quartet due to C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹). Other significant peaks will include C-F stretching vibrations and aromatic C-H and C=C stretching bands.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 330. Fragments corresponding to the loss of the methoxy group (-OCH₃) and the ester group (-COOCH₃) are also expected.

Synthesis

A general and plausible synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 2-iodo-4-(trifluoromethyl)benzoic acid.

Conceptual Synthesis Workflow

Synthesis A 2-Iodo-4-(trifluoromethyl)benzoic acid E A->E B Methanol (CH3OH) B->E C Acid Catalyst (e.g., H2SO4) F Fischer Esterification C->F Catalyzes D This compound E->F F->D

Caption: Fischer Esterification of 2-iodo-4-(trifluoromethyl)benzoic acid.

Step-by-Step Protocol: Fischer Esterification

This protocol is a generalized procedure based on the well-established Fischer esterification reaction[7].

  • Reaction Setup: To a solution of 2-iodo-4-(trifluoromethyl)benzoic acid in an excess of methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the presence of the aryl iodide and the trifluoromethyl group, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals[5].

Cross-Coupling Reactions

The carbon-iodine bond is a key reactive site for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to synthesize N-aryl compounds, a common motif in many biologically active molecules[8][9][10].

  • Sonogashira Coupling: Reaction with terminal alkynes to produce aryl alkynes.

The Role of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are often exploited in drug design to:

  • Enhance Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation.

  • Improve Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets.

  • Increase Lipophilicity: This can improve membrane permeability and bioavailability of drug candidates.

Logical Flow of Application in Drug Discovery

DrugDiscovery A This compound C Palladium-Catalyzed Cross-Coupling Reaction A->C B Cross-Coupling Partner (e.g., Amine, Boronic Acid) B->C D Functionalized Intermediate C->D E Further Synthetic Modifications D->E F Biologically Active Target Molecule E->F

Caption: Utilization in the synthesis of bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its dual functionality, comprising a reactive iodo group for cross-coupling reactions and a trifluoromethyl group for modulating physicochemical and biological properties, makes it a valuable tool for the synthesis of novel and complex molecules. While detailed experimental data for this specific isomer is limited, its utility can be inferred from the extensive applications of its isomers and related compounds. Further research into the specific properties and reactivity of this compound will undoubtedly expand its applications in the development of new therapeutics and functional materials.

References

A Technical Guide to the Spectral Analysis of Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Methyl 2-iodo-4-(trifluoromethyl)benzoate in Modern Drug Discovery

This compound (CAS No. 1236303-09-5) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2][3][4][5] Its unique substitution pattern, featuring a sterically demanding ortho-iodo group, an electron-withdrawing para-trifluoromethyl group, and a methyl ester, makes it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective, sequential cross-coupling reactions, enabling the construction of novel heterocyclic systems and pharmacophores. Understanding the precise structural and electronic properties of this molecule is paramount for its effective utilization in synthetic campaigns. This guide provides an in-depth analysis of the spectral data for this compound, offering researchers a comprehensive reference for its characterization.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for interpreting its spectral data.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 1236303-09-5[1][2][3][4][5]
Molecular Formula C₉H₆F₃IO₂[1][3]
Molecular Weight 330.04 g/mol [1][3]
SMILES O=C(OC)C1=CC=C(C(F)(F)F)C=C1I[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The substitution pattern on the benzene ring leads to a predictable splitting pattern for the aromatic protons.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.25d1HH-3The proton ortho to the iodine is expected to be the most downfield due to the deshielding effect of the adjacent iodine and the electron-withdrawing trifluoromethyl group.
~7.85dd1HH-5This proton is meta to the iodine and ortho to the trifluoromethyl group, resulting in a downfield shift and splitting from both adjacent protons.
~7.60d1HH-6The proton ortho to the ester group will be deshielded, but less so than H-3 and H-5.
~3.95s3H-OCH₃The methyl ester protons will appear as a singlet in a typical region for this functional group.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (500 MHz) is crucial for resolving the coupling between the aromatic protons, which might otherwise overlap at lower field strengths. Chloroform-d (CDCl₃) is a standard solvent for small organic molecules due to its excellent dissolving power and the single residual solvent peak at 7.26 ppm, which typically does not interfere with the signals of the analyte.[1][3]

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the trifluoromethyl group introduces a characteristic quartet for the CF₃ carbon and coupling to the adjacent aromatic carbon.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity (¹JCF)AssignmentRationale
~165.0sC=OThe carbonyl carbon of the ester group appears in the typical downfield region.
~142.0sC-2The carbon bearing the iodine atom is significantly deshielded.
~135.0q (~33 Hz)C-4The carbon attached to the trifluoromethyl group shows a characteristic quartet due to coupling with the three fluorine atoms.
~132.0sC-6Aromatic CH carbon.
~130.0sC-5Aromatic CH carbon.
~125.0q (~4 Hz)C-3Aromatic CH carbon showing smaller long-range coupling to the CF₃ group.
~123.0q (~272 Hz)-CF₃The carbon of the trifluoromethyl group shows a large one-bond coupling constant with the fluorine atoms and is shifted upfield relative to other aromatic carbons.
~95.0sC-1The carbon bearing the ester group.
~53.0s-OCH₃The methyl carbon of the ester group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential technique for the rapid identification of functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group of the ester and vibrations associated with the substituted aromatic ring and the C-F bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H stretch
~2960WeakAliphatic C-H stretch (-OCH₃)
~1730StrongC=O stretch (ester)
~1600, ~1470MediumC=C stretch (aromatic ring)
~1300-1100Strong, BroadC-F stretch (trifluoromethyl group)
~1250, ~1100StrongC-O stretch (ester)
~850StrongC-H out-of-plane bend (aromatic)
~750MediumC-I stretch

Trustworthiness Through Self-Validation: The presence of a strong absorption around 1730 cm⁻¹ is a definitive indicator of the carbonyl group in the ester.[6] This, combined with the strong, broad absorptions in the 1300-1100 cm⁻¹ region, characteristic of C-F stretching in a CF₃ group, provides a high degree of confidence in the presence of these key functional groups.[7]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed FragmentRationale
330[M]⁺Molecular ion peak, confirming the molecular weight.
299[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
271[M - COOCH₃]⁺Loss of the carbomethoxy group.
203[M - I]⁺Loss of the iodine atom.
174[C₇H₄F₃O]⁺A fragment resulting from the loss of iodine and the methoxy group.
145[C₇H₄F₃]⁺Benzotrifluoride cation, a stable fragment.

Authoritative Grounding: The fragmentation pattern of aromatic esters under EI-MS is well-documented.[8] The initial ionization typically occurs at the ester oxygen, leading to characteristic losses of the alkoxy group (•OCH₃) or the entire ester functional group as a radical. The loss of the iodine atom is also a prominent fragmentation pathway for iodinated aromatic compounds.[9]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

  • Weigh 10-20 mg of this compound into a clean, dry vial.[3][10]

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.[3]

  • Gently swirl the vial until the sample is fully dissolved.

  • Using a Pasteur pipette with a cotton wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[11]

  • Cap the NMR tube securely.

Data Acquisition

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer.

  • Lock onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Data Acquisition

  • Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with isopropanol.[4]

  • Record a background spectrum of the clean, empty ATR crystal.[5]

  • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Lower the ATR press arm to ensure firm contact between the sample and the crystal.[4]

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • After the measurement, clean the ATR crystal thoroughly.

Electron Ionization-Mass Spectrometry (EI-MS)

Sample Preparation and Data Acquisition

  • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[12]

  • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Filter & Transfer to Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correct ft->phase reference Reference Spectrum phase->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

ATR-FTIR Spectroscopy Workflow

FTIR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background place_sample Place Sample on Crystal background->place_sample acquire_sample Acquire Sample Spectrum place_sample->acquire_sample process Ratio to Background acquire_sample->process final_spectrum Final IR Spectrum process->final_spectrum end End final_spectrum->end

Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.

EI-MS Analysis Workflow

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis prep Prepare Dilute Solution inject Inject into GC or Probe prep->inject ionize Ionize (70 eV EI) inject->ionize accelerate Accelerate Ions ionize->accelerate separate Separate by m/z accelerate->separate detect Detect Ions separate->detect mass_spectrum mass_spectrum detect->mass_spectrum Mass Spectrum

Caption: Workflow for EI-MS analysis from sample introduction to detection.

References

Technical Guide: Unraveling the Solid-State Architecture of Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on its Synthesis, Crystallographic Analysis, and Intermolecular Landscape

Foreword: The Rationale for Structural Elucidation

In the landscape of modern drug discovery and materials science, the precise arrangement of atoms in the solid state is a critical determinant of a molecule's bulk properties, from solubility and dissolution rate to stability and bioavailability. Methyl 2-iodo-4-(trifluoromethyl)benzoate stands as a prototypical example of a highly functionalized aromatic system, incorporating a bulky iodine atom and a strongly electron-withdrawing trifluoromethyl group. These substituents are known to profoundly influence molecular conformation and steer intermolecular interactions, making the elucidation of its crystal structure a subject of significant academic and industrial interest. This guide provides a comprehensive overview of the methodologies and scientific reasoning behind determining and interpreting the crystal structure of this compound, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material suitable for single-crystal growth. The synthesis of this compound is typically achieved through a multi-step process, leveraging well-established organic transformations.

Proposed Synthetic Pathway

A common and effective route involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type iodination. A plausible pathway is outlined below:

Synthesis_Pathway cluster_start Starting Material cluster_esterification Step 1: Esterification cluster_diazotization Step 2: Diazotization cluster_iodination Step 3: Iodination 2-Amino-4-(trifluoromethyl)benzoic_acid 2-Amino-4-(trifluoromethyl)benzoic acid Ester Methyl 2-amino-4-(trifluoromethyl)benzoate 2-Amino-4-(trifluoromethyl)benzoic_acid->Ester CH3OH, H+ cat. Diazonium Diazonium Salt Intermediate Ester->Diazonium NaNO2, H2SO4 Final_Product This compound Diazonium->Final_Product KI

Figure 1: Proposed synthetic route for this compound.

Experimental Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is paramount and is typically determined empirically.

Protocol: Slow Evaporation Method

  • Material Purification: The synthesized crude product is purified by column chromatography (Silica gel, hexane/ethyl acetate gradient) to achieve >98% purity as confirmed by NMR and HPLC.

  • Solvent Screening: A range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and dichloromethane) are screened for their ability to dissolve the compound at elevated temperatures and produce a crystalline precipitate upon cooling.

  • Crystal Growth:

    • A saturated solution of the purified compound is prepared in a suitable solvent (e.g., methanol) at room temperature in a clean vial.

    • The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks in a vibration-free environment.

    • The resulting crystals are carefully harvested for X-ray diffraction analysis.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing Workflow

The process from crystal to structure is a systematic workflow, illustrated below.

XRD_Workflow Crystal_Mounting Crystal Mounting Select a suitable crystal Mount on a goniometer head Data_Collection Data Collection Mount on diffractometer Collect diffraction data Crystal_Mounting->Data_Collection Data_Reduction Data Reduction Integrate reflection intensities Apply corrections (Lp, absorption) Data_Collection->Data_Reduction Structure_Solution Structure Solution Determine initial atomic positions (e.g., direct methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Optimize atomic coordinates and thermal parameters Finalize the structural model Structure_Solution->Structure_Refinement Validation Validation & Analysis Check for errors (e.g., CheckCIF) Analyze geometric parameters and intermolecular interactions Structure_Refinement->Validation

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data

While no specific crystal structure for this compound has been publicly deposited, we can hypothesize its crystallographic parameters based on similar structures, such as that of Methyl 2-hydroxy-4-iodobenzoate[1].

Parameter Hypothetical Value Justification
Chemical FormulaC₉H₆F₃IO₂Based on molecular structure[2]
Formula Weight330.04 g/mol Based on molecular structure[2]
Crystal SystemMonoclinicCommon for substituted benzoates[1]
Space GroupP2₁/cA common centrosymmetric space group for organic molecules
a (Å)~8.5Estimated based on molecular dimensions
b (Å)~15.0Estimated based on molecular dimensions
c (Å)~9.0Estimated based on molecular dimensions
β (°)~95Typical for monoclinic systems
V (ų)~1140Calculated from cell parameters
Z4Typical number of molecules in the unit cell for this space group
Dcalc (g/cm³)~1.92Calculated from formula weight, V, and Z

Part 3: Structural Analysis and Intermolecular Interactions

The power of a crystal structure lies not just in the atomic coordinates, but in the insights it provides into the forces governing the solid-state assembly. The presence of iodine and a trifluoromethyl group creates a unique electronic landscape that dictates the intermolecular interactions.

The Role of Halogen Bonding

A key feature in the crystal packing of iodo-substituted organic molecules is the halogen bond. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with an electron-rich atom, such as an oxygen atom of a neighboring molecule.[3][4] The strength of these interactions increases with the size of the halogen atom (I > Br > Cl > F).[3][5]

In the hypothetical structure of this compound, a prominent C−I···O=C halogen bond is anticipated to be a primary supramolecular synthon, organizing the molecules into well-defined chains or layers.

Other Non-Covalent Interactions

Beyond halogen bonding, other interactions are expected to contribute to the overall crystal packing:

  • π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice. The electron-withdrawing nature of the trifluoromethyl group can influence the quadrupole moment of the aromatic ring, affecting the geometry of these interactions.

  • C-H···F and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methyl protons as donors and the fluorine and oxygen atoms as acceptors are also likely to be present, providing additional cohesive energy.

Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Iodine_A Iodine (σ-hole) Oxygen_B Carbonyl Oxygen Iodine_A->Oxygen_B Halogen Bond (C-I···O) Aromatic_Ring_A Aromatic Ring (π-system) Aromatic_Ring_B Aromatic Ring (π-system) Aromatic_Ring_A->Aromatic_Ring_B π-π Stacking CF3_A CF3 Group CF3_A->Aromatic_Ring_B Weak C-H···F Interactions

Figure 3: Key intermolecular interactions expected in the crystal lattice.

Conclusion

The structural elucidation of this compound, while not yet publicly reported, can be confidently approached through standard synthetic and crystallographic techniques. The resulting solid-state architecture is predicted to be a fascinating interplay of strong halogen bonds, π-π stacking, and weak hydrogen bonds. Understanding this intricate network of non-covalent interactions is fundamental for rationalizing and predicting the physicochemical properties of this and related compounds, providing a critical knowledge base for drug development and materials engineering.

References

A Technical Guide to Sourcing Methyl 2-iodo-4-(trifluoromethyl)benzoate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2-iodo-4-(trifluoromethyl)benzoate is a critical substituted aromatic building block, instrumental in the synthesis of complex molecules within the pharmaceutical and material science sectors. Its unique trifluoromethyl and iodo functionalities provide orthogonal handles for diverse cross-coupling reactions, making it a valuable intermediate in drug discovery. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available sources, quality control considerations, and best practices for the handling and verification of this key reagent.

Chemical Identity and Strategic Importance

Before sourcing any chemical, a thorough understanding of its identity and role is paramount.

2.1 Chemical Profile

  • Chemical Name: this compound

  • Synonym: 2-iodo-4-trifluoromethyl-benzoic acid methyl ester[1]

  • CAS Number: 1236303-09-5[1][2]

  • Molecular Formula: C₉H₆F₃IO₂[1]

  • Molecular Weight: 330.04 g/mol [1]

2.2 Significance in Research and Development The strategic placement of the iodo and trifluoromethyl groups makes this molecule a versatile substrate for synthetic chemists. The trifluoromethyl (-CF₃) group is a bioisostere for several functionalities and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The ortho-iodo group serves as an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise introduction of molecular complexity. This makes the compound a key intermediate in the synthesis of novel pharmaceutical agents and advanced fluorinated materials.[4]

Commercial Availability and Supplier Analysis

A reliable supply chain is the foundation of any research program. The following table summarizes prominent commercial suppliers of this compound. Purity levels and availability are subject to batch-to-batch variation and should always be confirmed with the supplier.

Table 1: Commercial Sources of this compound

SupplierCAS NumberPurity SpecificationCatalog Number (Example)
ChemScene 1236303-09-5≥95%CS-0131331[1]
BLD Pharm 954815-14-6Not specifiedN/A
Lab-Chemicals.com 954815-14-695+%N/A[5]

*Note: The CAS number 954815-14-6 corresponds to the regioisomer Methyl 4-iodo-2-(trifluoromethyl)benzoate.[6][7] Researchers must exercise extreme caution to ensure they are ordering the correct isomer (2-iodo vs. 4-iodo) for their specific synthetic route.

3.1 Key Considerations for Supplier Selection

  • Purity and Documentation: Always request a lot-specific Certificate of Analysis (CoA) before purchase. A CoA provides actual analytical data for the batch you will receive, not just a general specification sheet.[8]

  • Isomeric Purity: Given the existence of isomers like Methyl 4-iodo-2-(trifluoromethyl)benzoate, it is critical to select a supplier that provides clear structural confirmation (e.g., ¹H NMR, ¹³C NMR) on the CoA.

  • Lead Time and Stock Status: Availability can fluctuate. Contact suppliers directly to confirm stock levels and delivery times to avoid project delays.

  • Technical Support: Reputable suppliers offer technical support to address questions regarding product specifications, stability, and handling.

Quality Assurance and Incoming Material Verification

Trust, but verify. Independent verification of starting materials is a cornerstone of scientific integrity and reproducible research. Upon receiving a new batch of this compound, a systematic quality control (QC) check is essential.

4.1 How to Interpret a Certificate of Analysis (CoA) A CoA is a document that certifies a product meets its specified standards.[9] It is the primary tool for quality assessment.[8][10]

Key Sections of a CoA to Scrutinize:

  • Product Identification: Verify the chemical name, CAS number, and lot number match your order and the container label.[8][9]

  • Test Results: This is the core of the CoA.[8] Look for:

    • Identity: Confirmation via techniques like ¹H NMR or Mass Spectrometry (MS). The data should be consistent with the expected structure.

    • Purity/Assay: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The result should meet or exceed the minimum purity required for your application.

    • Appearance: Should match the physical description (e.g., white solid, colorless oil).

  • Certification and Signature: The CoA should be signed by an authorized quality assurance representative, ensuring accountability.[9][11]

4.2 Experimental Protocol: In-House QC Verification The following protocols are generalized procedures for verifying the identity and purity of a received sample.

4.2.1 Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Add a small amount of an internal standard with a known chemical shift if quantitative analysis is desired (e.g., tetramethylsilane, TMS).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectrum and compare the chemical shifts, integration values, and coupling patterns to the expected structure of this compound. The aromatic protons should appear as distinct multiplets in the ~7.5-8.5 ppm range, and the methyl ester singlet should be observed around ~3.9 ppm.

4.2.2 Protocol 2: Purity Assessment by Reversed-Phase HPLC

  • System Preparation:

    • Column: Use a standard C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[12]

    • Mobile Phase: Prepare HPLC-grade solvents. A typical gradient might be Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[12][13]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL.[12]

    • Filter the sample solution through a 0.2 µm syringe filter before injection to prevent particulates from damaging the column.[14]

  • Analysis:

    • Inject 5-10 µL of the sample solution.

    • Run the HPLC method using a UV detector set to an appropriate wavelength (e.g., 254 nm) to detect the aromatic system.[12]

    • The run time should be sufficient to elute all potential impurities.

  • Purity Calculation: Calculate the purity using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[12]

4.3 Workflow for Incoming Material Qualification

The following diagram illustrates a logical workflow for the qualification of a newly received chemical reagent.

G cluster_0 Step 1: Documentation Review cluster_1 Step 2: Physical & Analytical Verification Receive Receive Shipment Check_Labels Verify Container Labels (Name, CAS, Lot#) Receive->Check_Labels Match_CoA Match Labels to CoA and Purchase Order Check_Labels->Match_CoA Review_CoA Review CoA Data (Purity, Identity Tests) Match_CoA->Review_CoA Visual Visual Inspection (Appearance, Color) Review_CoA->Visual QC_Test Perform In-House QC (e.g., NMR, HPLC) Visual->QC_Test Compare Compare QC Data to CoA & Literature QC_Test->Compare Decision Meets Specs? Compare->Decision Pass Release to Inventory (Status: Approved) Decision->Pass Yes Fail Quarantine Material & Contact Supplier Decision->Fail No

Caption: Workflow for qualifying incoming chemical reagents.

Safe Handling and Storage

Trifluoromethylated aromatic compounds require careful handling. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier.[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[16][17]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[15][17]

  • Storage: Store the material in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] Keep it away from heat, sparks, and open flames.[17] Some suppliers recommend refrigerated storage (2-8°C).[5]

  • Stability: The trifluoromethyl group is generally very stable and chemically inert.[18][19] However, the overall stability depends on the entire molecular structure. Avoid strong oxidizing agents and strong bases.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not release into the environment.[17]

References

Safety and handling information for Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 2-iodo-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1236303-09-5) is a key intermediate in medicinal chemistry and drug discovery.[1] Its unique structure, featuring iodo and trifluoromethyl groups, allows for diverse synthetic transformations, making it a valuable building block for novel therapeutics.[1][2] However, its chemical reactivity necessitates a thorough understanding of its safety and handling requirements to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential safety protocols, emergency procedures, and handling information for this compound.

Section 1: Compound Identification and Properties

A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of the substances being handled. This knowledge informs storage conditions, handling procedures, and appropriate emergency responses.

1.1 Chemical Identity

PropertyValue
Chemical Name This compound
Synonyms 2-Iodo-4-trifluoromethyl-benzoic acid methyl ester, Methyl 2-iodo-alpha,alpha,alpha-trifluoro-p-toluate
CAS Number 1236303-09-5[3]
Molecular Formula C₉H₆F₃IO₂[3]
Molecular Weight 330.04 g/mol [4]

1.2 Physical Properties

This compound is a clear, light yellow liquid.[5] It should be stored in a tightly sealed container in a dry, well-ventilated area, with recommended storage temperatures at either room temperature or refrigerated (2-8°C).[5][6][7]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Signal Word: Warning [5][6]

GHS Pictogram:

alt text

Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements: A proactive approach to safety involves adhering to the following precautionary statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash hands thoroughly after handling.[8]

  • P270: Do not eat, drink or smoke when using this product.[9]

  • P271: Use only outdoors or in a well-ventilated area.[10][11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

Section 3: Safe Handling and Storage Protocols

The key to mitigating the risks associated with this compound lies in the implementation of robust handling and storage procedures.

3.1 Engineering Controls

The primary line of defense is to minimize exposure through engineering controls. Always handle this compound in a certified chemical fume hood to ensure adequate ventilation and to prevent the accumulation of vapors in the breathing zone.[11] An eyewash station and safety shower should be readily accessible in the immediate work area.[10]

3.2 Handling Procedures

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as the compound is a known irritant.[5]

  • Aerosol Prevention: Avoid procedures that could generate aerosols or mists.

  • Grounding: For transfers of larger quantities, take precautionary measures against static discharge.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[9][10] Contaminated clothing should be removed and laundered before reuse.[8][10]

3.3 Storage Conditions

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.

  • Container: Keep the container tightly closed when not in use.[8][10]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[10][12] The storage area can be at room temperature or refrigerated (2-8°C).[5][6][7]

  • Segregation: Store separately from incompatible materials to prevent hazardous reactions.

Section 4: Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate first aid is critical. All laboratory personnel should be familiar with these procedures before working with the compound.

4.1 Eye Contact

Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[8]

4.2 Skin Contact

Immediately remove all contaminated clothing.[13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10][14] If skin irritation persists, seek medical attention.[10]

4.3 Inhalation

Move the individual to fresh air.[10][13] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[13] Seek immediate medical attention.[14]

4.4 Ingestion

Do NOT induce vomiting.[10][13] Rinse the mouth thoroughly with water.[13] Never give anything by mouth to an unconscious person.[13] Call a physician or poison control center immediately.[13]

Section 5: Accidental Release and Disposal

A well-defined plan for managing spills and disposing of waste is essential for environmental protection and laboratory safety.

5.1 Spill Response

In the event of a spill, the following workflow should be initiated:

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size & Risk (Minor vs. Major) Evacuate->Assess PPE Don Appropriate PPE: - Nitrile Gloves (Double) - Safety Goggles/Face Shield - Lab Coat Assess->PPE Minor Spill MajorSpill Contact Emergency Personnel & EHS Immediately Assess->MajorSpill Major Spill Contain Contain the Spill (Use inert absorbent material like vermiculite or sand) PPE->Contain Collect Carefully Collect Absorbent Material Contain->Collect Decontaminate Decontaminate Spill Area (Use appropriate solvent) Collect->Decontaminate Dispose Package Waste in a Sealed Container for Hazardous Waste Disposal Decontaminate->Dispose Report Report Incident to Lab Supervisor/EHS Dispose->Report End Spill Managed Report->End

Caption: Workflow for managing a chemical spill.

Ensure adequate ventilation during cleanup.[11] Prevent the spilled material from entering drains or waterways.[9]

5.2 Waste Disposal

All waste materials, including the compound itself and any contaminated materials from cleanup, must be treated as hazardous waste.[15] Dispose of waste in a designated, sealed, and properly labeled container.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[9][15] Do not dispose of it down the drain.[15]

Section 6: Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier between the researcher and the chemical.[16]

  • Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN166 (EU) standards.[13] A face shield may be necessary for splash-prone operations.[17]

  • Skin Protection:

    • Gloves: Wear impervious gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[17] Use proper glove removal technique to avoid skin contact.

    • Clothing: A standard laboratory coat is required. For tasks with a higher risk of splashing, chemical-resistant aprons or coveralls should be worn.[13]

  • Respiratory Protection: Under normal handling conditions in a fume hood, respiratory protection is not typically required. If engineering controls are not sufficient or if irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge should be used.[13][17]

References

The Synthetic Cornerstone: A Technical Guide to Methyl 2-iodo-4-(trifluoromethyl)benzoate for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, binding affinity, and lipophilicity. Within this context, Methyl 2-iodo-4-(trifluoromethyl)benzoate has emerged as a pivotal building block, offering a unique combination of reactive sites that are instrumental in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this versatile reagent, from its synthesis and characterization to its critical applications in palladium-catalyzed cross-coupling reactions, with a particular focus on its role in the synthesis of kinase inhibitors.

This guide is designed to provide not just procedural information, but also the underlying scientific principles and practical insights that are crucial for successful and innovative research. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 1236303-09-5--INVALID-LINK--[1]
Molecular Formula C₉H₆F₃IO₂--INVALID-LINK--[1]
Molecular Weight 330.04 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[2]
Predicted Boiling Point 270.1 ± 40.0 °C--INVALID-LINK--[3]
Predicted Density 1.804 ± 0.06 g/cm³--INVALID-LINK--[3]
Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons around 3.9 ppm. The aromatic region will display a complex splitting pattern for the three protons on the benzene ring.

¹³C NMR: The carbon NMR spectrum will feature a peak for the ester carbonyl carbon around 165 ppm and a signal for the methyl carbon around 53 ppm. The aromatic carbons will appear in the range of 120-140 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.[4]

¹⁹F NMR: The fluorine NMR spectrum is anticipated to exhibit a singlet for the -CF₃ group, with a chemical shift in the typical range for trifluoromethyl groups on a benzene ring.[4]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the esterification of its corresponding carboxylic acid, 2-iodo-4-(trifluoromethyl)benzoic acid.

Synthesis 2-Iodo-4-(trifluoromethyl)benzoic_acid 2-Iodo-4-(trifluoromethyl)benzoic acid Methyl_2_iodo_4_trifluoromethylbenzoate This compound 2-Iodo-4-(trifluoromethyl)benzoic_acid->Methyl_2_iodo_4_trifluoromethylbenzoate Esterification Methanol Methanol (CH3OH) Methanol->Methyl_2_iodo_4_trifluoromethylbenzoate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Methyl_2_iodo_4_trifluoromethylbenzoate Water Water (H2O) Methyl_2_iodo_4_trifluoromethylbenzoate->Water Suzuki_Coupling Aryl_Iodide This compound Coupled_Product 2-Aryl-4-(trifluoromethyl)benzoate Aryl_Iodide->Coupled_Product Boronic_Acid Arylboronic Acid (Ar-B(OH)2) Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupled_Product Suzuki-Miyaura Coupling Base Base (e.g., K2CO3) Base->Coupled_Product Sonogashira_Coupling Aryl_Iodide This compound Coupled_Product Methyl 2-(alkynyl)-4-(trifluoromethyl)benzoate Aryl_Iodide->Coupled_Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) Pd_Catalyst->Coupled_Product Sonogashira Coupling Cu_Cocatalyst CuI (cocatalyst) Cu_Cocatalyst->Coupled_Product Base Base (e.g., Et3N) Base->Coupled_Product Buchwald_Hartwig_Amination Aryl_Iodide This compound Coupled_Product Methyl 2-(amino)-4-(trifluoromethyl)benzoate Aryl_Iodide->Coupled_Product Amine Amine (R-NH2) Amine->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Coupled_Product Buchwald-Hartwig Amination Ligand Ligand (e.g., XPhos) Ligand->Coupled_Product Base Base (e.g., NaOtBu) Base->Coupled_Product Kinase_Inhibitor_Synthesis cluster_0 Core Synthesis cluster_1 Further Functionalization & Cyclization cluster_2 Final Product Start This compound Intermediate Substituted Benzoate Intermediate Start->Intermediate Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Final_Steps Further Synthetic Steps (e.g., Hydrolysis, Amidation, Cyclization) Intermediate->Final_Steps Kinase_Inhibitor Kinase Inhibitor Scaffold Final_Steps->Kinase_Inhibitor

References

An In-Depth Technical Guide to Methyl 2-iodo-4-(trifluoromethyl)benzoate: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-iodo-4-(trifluoromethyl)benzoate is a halogenated and trifluoromethylated aromatic compound that has emerged as a valuable building block in modern synthetic chemistry. Its unique substitution pattern, featuring an ortho-iodide, a para-trifluoromethyl group, and a methyl ester, provides a versatile scaffold for the construction of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of three distinct functional groups, each with its own reactivity profile, allows for a wide range of subsequent chemical transformations. This guide provides an in-depth look at the synthesis, history, and applications of this important chemical intermediate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1236303-09-5[1][2]
Molecular Formula C₉H₆F₃IO₂[1][2]
Molecular Weight 330.04 g/mol [1][2]
IUPAC Name This compound
Appearance White to off-white solid (typical)
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

The Genesis of a Versatile Building Block: Discovery and History

The history of this compound is not one of a singular, celebrated discovery but rather an evolution driven by the growing demand for complex, fluorinated building blocks in discovery chemistry. While the exact first synthesis of this specific molecule is not prominently documented in seminal publications, its emergence can be traced through the patent literature, where it appears as a key intermediate in the synthesis of novel bioactive compounds.

A significant milestone in the development of the core 2-iodo-4-(trifluoromethyl)phenyl scaffold can be found in patent literature from the early 21st century. For instance, patent WO2010055005A1 , filed by Syngenta Participations AG, details the synthesis of related benzonitrile derivatives for use in the development of new herbicides. This patent describes the crucial step of synthesizing 2-iodo-4-(trifluoromethyl)aniline from the readily available 4-(trifluoromethyl)aniline. This development of a reliable route to the core aniline was a critical enabler for the subsequent synthesis of a variety of derivatives, including this compound.

The synthesis of the title compound itself likely arose from the need for an intermediate that could participate in a variety of cross-coupling reactions. The iodide substituent is an excellent leaving group for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments at the 2-position. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid and subsequent amide bond formation.

Thus, the "discovery" of this compound can be seen as a logical step in the expansion of the synthetic chemist's toolbox, driven by the practical need for structurally unique and highly functionalized intermediates.

Synthesis of this compound: A Two-Step Approach

The most logical and commonly employed synthetic route to this compound involves a two-step sequence starting from the commercially available 2-amino-4-(trifluoromethyl)benzoic acid. This pathway leverages two classic and reliable reactions in organic chemistry: the Sandmeyer reaction for the introduction of the iodide, followed by a Fischer esterification to form the methyl ester.

The overall synthetic transformation is as follows:

Caption: Synthetic pathway to this compound.

Step 1: Sandmeyer Reaction - Synthesis of 2-Iodo-4-(trifluoromethyl)benzoic Acid

The first step is the conversion of the amino group of 2-amino-4-(trifluoromethyl)benzoic acid into an iodide via a Sandmeyer reaction. This reaction proceeds through the formation of a diazonium salt, which is then displaced by an iodide anion.

Experimental Protocol:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, suspend 2-amino-4-(trifluoromethyl)benzoic acid in a mixture of water and concentrated sulfuric acid.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (a positive test on starch-iodide paper).

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then with a solution of sodium thiosulfate to remove any residual iodine.

    • The crude 2-iodo-4-(trifluoromethyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality of Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures because diazonium salts are generally unstable and can decompose at higher temperatures.

  • Strong Acid: A strong acid, such as sulfuric acid, is required to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.

  • Potassium Iodide: Potassium iodide serves as the source of the iodide nucleophile that displaces the diazonium group.

Step 2: Fischer Esterification - Synthesis of this compound

The second step is the acid-catalyzed esterification of the synthesized 2-iodo-4-(trifluoromethyl)benzoic acid with methanol to yield the final product.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-iodo-4-(trifluoromethyl)benzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Reaction and Work-up:

    • Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Causality of Experimental Choices:

  • Excess Methanol: Using methanol as the solvent and reactant drives the equilibrium of the esterification reaction towards the product side.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Aqueous Work-up: The washing steps are crucial to remove the acid catalyst, any unreacted carboxylic acid, and water-soluble byproducts, ensuring the purity of the final product.

Applications in Synthetic Chemistry

This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Its utility stems from the ability to selectively functionalize the iodide position through various cross-coupling reactions.

Example Application Workflow: Synthesis of a Biaryl Compound via Suzuki Coupling

Caption: Suzuki coupling using this compound.

In a typical application, the iodide of this compound can be coupled with an arylboronic acid in a Suzuki reaction to form a biaryl linkage. This is a powerful method for constructing complex molecular architectures. The resulting biaryl compound can then be further elaborated, for example, by hydrolyzing the ester to the carboxylic acid and coupling it with an amine to form an amide, a common functional group in many biologically active molecules.

The trifluoromethyl group often remains in the final molecule, where it can impart desirable properties such as increased metabolic stability and enhanced binding to biological targets. The strategic placement of this group, guided by the starting material, is a key advantage of using this building block.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry. While it may not have a storied history of a landmark discovery, its value lies in its utility as a highly functionalized and versatile intermediate. The reliable synthetic routes to this compound, based on fundamental and well-understood organic reactions, make it an accessible and valuable tool for researchers. As the demand for structurally novel and functionally optimized molecules in drug discovery and agrochemicals continues to grow, the importance of building blocks like this compound is set to increase, solidifying its place in the repertoire of modern synthetic chemists.

References

Methodological & Application

Application Notes: Strategic Use of Methyl 2-iodo-4-(trifluoromethyl)benzoate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trifluoromethylated Biaryls

In modern drug discovery and materials science, the incorporation of trifluoromethyl (CF₃) groups into aromatic scaffolds is a cornerstone strategy for enhancing molecular properties.[1] The unique electronic and steric attributes of the CF₃ group can significantly improve a compound's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[2][3][4] Consequently, trifluoromethylated biaryl structures are highly sought-after motifs in the development of novel pharmaceuticals and advanced organic materials.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly between sp²-hybridized centers to form biaryls.[5][6][7] Its operational simplicity, mild reaction conditions, and tolerance for a wide array of functional groups have made it an indispensable tool in synthetic chemistry.[8]

This guide focuses on Methyl 2-iodo-4-(trifluoromethyl)benzoate , a key building block that enables the direct introduction of a trifluoromethyl- and ester-functionalized phenyl ring. The presence of an iodide provides a highly reactive site for palladium catalysis, while the electron-withdrawing trifluoromethyl and methyl ester groups present unique mechanistic considerations that necessitate carefully optimized protocols for achieving high-yield couplings.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][9][10] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-iodine bond of this compound. This is typically the rate-limiting step and results in the formation of a square-planar Aryl-Pd(II)-Iodide intermediate. The high reactivity of the C-I bond facilitates this step.[11]

  • Transmetalation : This step involves the transfer of the organic moiety from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) center. For this to occur efficiently, the organoboron species must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate complex.[8][12] This boronate then displaces the iodide ligand on the palladium complex, leading to a diaryl-Pd(II) intermediate.

  • Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center. This forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex Ar¹-Pd(II)L₂(I) (Oxidative Adduct) trans_label Transmetalation oa_complex->trans_label trans_complex Ar¹-Pd(II)L₂(Ar²) (Diaryl Complex) re_label Reductive Elimination trans_complex->re_label oa_label->oa_complex trans_label->trans_complex re_label->pd0 product Ar¹-Ar² (Coupled Product) re_label->product aryl_halide Ar¹-I (this compound) aryl_halide->oa_label boronic_acid Ar²-B(OH)₂ + Base boronic_acid->trans_label Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Assembly (Flame-dried flask, inert atmosphere) B 2. Solvent Addition (Degassed solvent via syringe) A->B C 3. Reaction Execution (Heat to 80-100 °C, stir) B->C D 4. Reaction Monitoring (TLC, GC-MS, or LC-MS) C->D E 5. Workup (Cool, dilute, extract with organic solvent) D->E F 6. Purification (Dry, concentrate, column chromatography) E->F

References

Introduction: Harnessing the Power of Sonogashira Coupling for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Sonogashira Coupling: Protocol Optimization for Methyl 2-iodo-4-(trifluoromethyl)benzoate

The Sonogashira cross-coupling reaction, first reported by Kenkichi Sonogashira in 1975, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds.[1][2] This powerful transformation couples terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[3][4][5] Its value is underscored by its operational simplicity, mild reaction conditions, and broad tolerance of functional groups, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][6]

This guide provides a detailed examination of the Sonogashira coupling conditions specifically tailored for this compound. This substrate presents a unique combination of electronic and steric features:

  • Aryl Iodide: The carbon-iodine bond is the most reactive among halogens for this transformation, facilitating a high rate of oxidative addition to the palladium catalyst. This high reactivity often permits the use of mild reaction conditions, such as room temperature.[1][4][7]

  • Electron-Withdrawing Groups: The presence of both a methyl ester (-CO₂Me) and a trifluoromethyl (-CF₃) group significantly activates the aryl iodide. These groups decrease the electron density on the aromatic ring, making the C-I bond more susceptible to cleavage during the oxidative addition step, which is often rate-limiting.[8][9]

  • Steric Profile: The ortho-position of the iodine atom relative to the methyl ester group introduces moderate steric hindrance, a factor that can influence the choice of ligands and catalyst loading to ensure efficient coupling.

By understanding these substrate-specific characteristics, researchers can rationally design and optimize protocols to achieve high yields and purity, a critical goal in drug development and materials science.

The Catalytic Machinery: A Mechanistic Overview

The Sonogashira reaction elegantly operates through two interconnected, yet independent, catalytic cycles involving palladium and copper.[1][3][4] While copper-free variants exist to mitigate certain side reactions, the classical co-catalyzed pathway remains the most widely employed.[10]

The Palladium Cycle (The Cross-Coupling Engine):

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst, which undergoes oxidative addition with the aryl iodide (Ar-I) to form a square planar Pd(II) complex.[1]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex, displacing the iodide. This is typically the rate-determining step.[8]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes cis-trans isomerization followed by reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][11]

The Copper Cycle (The Alkyne Activator):

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: In the presence of an amine base, the acidic proton of the alkyne is removed to form a highly reactive copper(I) acetylide intermediate, which is now primed for the transmetalation step.[5][11]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycles of the Sonogashira Reaction cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)L₂(I) Pd0->Pd_oxidative Oxidative Addition Pd_transmetalation Ar-Pd(II)L₂(C≡CR) Pd_oxidative->Pd_transmetalation Transmetalation Pd_transmetalation->Pd0 Reductive Elimination ArI Ar-I Product Ar-C≡C-R CuI Cu(I) Cu_pi [Cu(I)]-π-Alkyne CuI->Cu_pi π-Complexation Cu_acetylide Cu-C≡C-R Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_oxidative To Transmetalation Alkyne H-C≡C-R BaseH Base-H⁺

Caption: Dual catalytic cycles of the Sonogashira reaction.

Optimizing Reaction Parameters for this compound

A successful coupling hinges on the careful selection of each reaction component. The high reactivity of our substrate allows for a degree of flexibility, but optimal conditions ensure high yield, minimize side products, and simplify purification.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is often preferred due to its higher stability in air and good solubility.[8] Both are Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[3] Catalyst loading is typically 1-5 mol%.
Copper(I) Co-catalyst Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst for activating the terminal alkyne.[12] Its presence dramatically increases the reaction rate.[3] However, oxygen must be excluded to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts.[7]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Amine bases are crucial for neutralizing the HI byproduct and for the deprotonation of the alkyne in the copper cycle.[3][13] They can often serve as both the base and the solvent or co-solvent. DIPA is sometimes favored for more challenging substrates.[4]
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or neat amineTHF is an excellent general-purpose solvent for Sonogashira couplings.[4] DMF can be used for less soluble substrates. For many reactions, using the amine base (e.g., Et₃N) as the solvent is efficient and simplifies the reaction setup.[3] All solvents must be anhydrous and thoroughly degassed.[7][14]
Temperature Room Temperature (20-25 °C) to 60 °CGiven the activated nature of this compound, the reaction should proceed efficiently at room temperature.[4] Gentle heating may be applied if reaction progress is slow, but higher temperatures can increase the risk of side reactions and catalyst decomposition.[4]
Atmosphere Inert (Nitrogen or Argon)Deaerated conditions are essential to prevent the oxidation and decomposition of the Pd(0) catalyst (observed as the formation of black precipitate) and to suppress oxidative homocoupling of the alkyne.[3][7]

Detailed Experimental Protocols

The following protocols provide robust starting points for the Sonogashira coupling of this compound. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or GC/MS.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_flask Dry flask & add solids: Ar-I, Pd catalyst, CuI prep_inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) prep_flask->prep_inert add_solvents Add degassed solvent and amine base via syringe prep_inert->add_solvents add_alkyne Add terminal alkyne dropwise add_solvents->add_alkyne run_reaction Stir at specified temp. (e.g., Room Temperature) add_alkyne->run_reaction monitor Monitor progress by TLC run_reaction->monitor quench Quench reaction (e.g., sat. aq. NH₄Cl) monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry_concentrate Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry_concentrate purify Purify by flash column chromatography dry_concentrate->purify

Caption: General experimental workflow for Sonogashira coupling.
Protocol 1: Standard Copper Co-Catalyzed Coupling

This protocol is a reliable method for general application.

Materials:

  • This compound (1.0 eq.)

  • Terminal Alkyne (1.1 - 1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq.)

  • Copper(I) iodide (CuI) (0.04 eq.)

  • Triethylamine (Et₃N) (Anhydrous, degassed)

  • Tetrahydrofuran (THF) (Anhydrous, degassed)

  • Saturated aqueous NH₄Cl, Brine, Ethyl Acetate, Anhydrous Na₂SO₄, Silica Gel

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (yellow powder), and CuI (off-white powder).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to achieve approx. 0.2 M concentration) and anhydrous, degassed Et₃N (2.0 eq.) via syringe. Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's completion by TLC (typically 2-6 hours). The formation of a salt (triethylammonium iodide) may be observed as a precipitate.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of Celite® to remove insoluble salts and catalyst residues, washing the pad with ethyl acetate.[4]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to quench the base and remove copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[4][6]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for sensitive substrates where alkyne homocoupling is a concern.[3][7]

Materials:

  • This compound (1.0 eq.)

  • Terminal Alkyne (1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Diisopropylamine (DIPA) (Anhydrous, degassed)

  • Tetrahydrofuran (THF) (Anhydrous, degassed)

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • Setup: To an oven-dried Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Add anhydrous, degassed THF (approx. 0.2 M) and DIPA (3.0 eq.) via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir the mixture at room temperature, or heat gently to 50-60 °C if necessary. The reaction may be slower than the copper-catalyzed version. Monitor by TLC.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently degassed solvent/reagents; Low temperature.Use a fresh bottle of palladium catalyst.[7] Ensure thorough degassing of all liquids. Try gentle heating (40-60 °C).[15]
Formation of Black Precipitate Decomposition of Pd(0) catalyst ("palladium black").Improve degassing procedure. Ensure solvents are strictly anhydrous. Some anecdotal evidence suggests certain solvents like THF can promote this; consider an alternative like DMF or neat amine.[7][16]
Significant Homocoupling (Glaser Product) Presence of oxygen in the reaction atmosphere.Rigorously exclude air by using proper Schlenk techniques.[7] Alternatively, switch to a copper-free protocol.[3]
Starting Material Remains Reaction is too slow or has stalled.Increase temperature slightly. Add a fresh portion of the palladium catalyst. Ensure the base is not degraded and is present in sufficient excess.[7]

Conclusion

The Sonogashira coupling of this compound is a highly effective transformation for constructing complex aryl-alkyne structures. The substrate's inherent reactivity, due to the C-I bond and activating electron-withdrawing groups, allows for the use of mild, room-temperature conditions. Success relies on a firm understanding of the reaction mechanism and the critical role of each component. Careful attention to maintaining an inert atmosphere to protect the catalyst and prevent side reactions is paramount. The protocols provided herein offer a validated and robust foundation for researchers, enabling the efficient synthesis of valuable compounds for drug discovery and materials science applications.

References

Application Notes & Protocols: Methyl 2-iodo-4-(trifluoromethyl)benzoate as a Versatile Building Block in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design.[1] The trifluoromethyl (CF₃) group, in particular, is highly valued for its ability to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[2][3][4][5] Methyl 2-iodo-4-(trifluoromethyl)benzoate has emerged as a particularly powerful and versatile building block for API synthesis.[6] Its utility stems from a combination of features:

  • The Trifluoromethyl Group: A potent electron-withdrawing group that enhances the chemical stability of the benzene ring and can significantly improve a drug candidate's pharmacokinetic profile.[4]

  • The Ortho-Iodide: A highly effective leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[7][8]

  • The Methyl Ester: A functional handle that can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups as required by the synthetic strategy.

This guide provides an in-depth examination of the application of this compound in key synthetic transformations, complete with detailed protocols relevant to researchers, scientists, and drug development professionals.

Core Synthetic Transformations

The true power of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions, which are fundamental to modern API synthesis.[9] These reactions allow for the precise and efficient assembly of complex molecular architectures from simpler precursors.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination main This compound suzuki_reagent Aryl/Heteroaryl Boronic Acid/Ester main->suzuki_reagent sono_reagent Terminal Alkyne main->sono_reagent buchwald_reagent Primary/Secondary Amine main->buchwald_reagent suzuki_product Biaryl Structures (C-C Bond) suzuki_reagent->suzuki_product Pd Catalyst, Base sono_product Aryl-Alkynes (C-C Bond) sono_reagent->sono_product Pd/Cu Catalyst, Base buchwald_product Aryl Amines (C-N Bond) buchwald_reagent->buchwald_product Pd Catalyst, Ligand, Base workflow start Assemble Reactants (Flask under Argon) reactants Building Block Arylboronic Acid Pd(OAc)₂ / SPhos K₃PO₄ start->reactants solvents Add Solvents (Toluene/Water) reactants->solvents heat Heat to 80-100 °C (Monitor by TLC/LC-MS) solvents->heat workup Cool, Dilute with EtOAc Wash with Water/Brine heat->workup dry Dry Organic Layer (Na₂SO₄) Filter & Concentrate workup->dry purify Purify via Column Chromatography dry->purify product Isolate Pure Product (Characterize by NMR, MS) purify->product regorafenib start Methyl 2-iodo-4- (trifluoromethyl)benzoate step1 Step 1: Hydrolysis (e.g., LiOH, THF/H₂O) start->step1 intermediate1 2-Iodo-4-(trifluoromethyl) benzoic Acid step1->intermediate1 step2 Step 2: Curtius Rearrangement (e.g., DPPA, t-BuOH, heat) intermediate1->step2 intermediate2 tert-Butyl (2-iodo-4-(trifluoromethyl) -phenyl)carbamate (Boc-protected amine) step2->intermediate2 step3 Step 3: Chlorination (e.g., NCS, MeCN) intermediate2->step3 intermediate3 Boc-protected 4-chloro-3- (trifluoromethyl)aniline step3->intermediate3 step4 Step 4: Deprotection (e.g., TFA or HCl) intermediate3->step4 product 4-Chloro-3-(trifluoromethyl)aniline (Key Regorafenib Intermediate) step4->product final Couple with Intermediate I (via Isocyanate or Carbamate) product->final regorafenib Regorafenib final->regorafenib

References

Application Notes and Protocols for the N-arylation with Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Trifluoromethyl-Arenes

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.[1] N-arylated compounds, specifically, represent a privileged structural motif found in countless biologically active molecules. The incorporation of a trifluoromethyl (-CF₃) group into these scaffolds is of particular strategic importance. The unique electronic properties of the -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]

Methyl 2-iodo-4-(trifluoromethyl)benzoate is a highly valuable and versatile building block for introducing this desirable functionality. Its structure features an activated C-I bond, which is highly reactive in cross-coupling reactions, and an ortho-ester group that can be further manipulated. This guide provides a detailed, field-proven protocol for the efficient N-arylation of various amine nucleophiles using this key intermediate, focusing on the robust and highly versatile Palladium-catalyzed Buchwald-Hartwig amination.

Reaction Principle: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, largely replacing harsher, traditional methods like the Ullmann condensation due to its milder conditions and vastly expanded substrate scope.[1][4] The reaction facilitates the formation of a C-N bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.

The catalytic cycle is a well-understood process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[5][6] The high reactivity of aryl iodides makes this step particularly efficient.[5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6][7]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond as the N-arylated product is released, regenerating the active Pd(0) catalyst to continue the cycle.[5]

The success of this transformation is critically dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[1][8]

pd0 Active Pd(0)L Catalyst pd_complex Oxidative Addition Complex (Pd-II) pd0->pd_complex Oxidative Addition aryl_halide Ar-I (this compound) aryl_halide->pd_complex amine R₂NH (Amine) amine->pd_complex product Ar-NR₂ (N-Arylated Product) amido_complex Palladium-Amido Complex pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 amido_complex->product Reductive Elimination base Base base->pd_complex

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is designed to be a general and robust starting point for the N-arylation of primary and secondary amines with this compound. Optimization may be required for particularly challenging substrates.

Materials and Equipment
  • Reagents:

    • This compound (CAS 1236303-09-5)[9][10]

    • Amine (primary or secondary)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine Ligand (e.g., XPhos, RuPhos, or BrettPhos)[8]

    • Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃))

    • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

    • Deuterated solvent for NMR analysis (e.g., CDCl₃)

    • Reagents for work-up (e.g., Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄ or Na₂SO₄)

    • Silica gel for column chromatography

    • Eluents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Equipment:

    • Schlenk flask or reaction vial with a screw cap and septum

    • Magnetic stir plate and stir bar

    • Heating mantle or oil bath with temperature controller

    • Inert atmosphere line (Argon or Nitrogen) with manifold

    • Standard laboratory glassware (syringes, needles, graduated cylinders, separatory funnel, round-bottom flasks)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates and UV lamp

    • Glass column for chromatography

    • Analytical balance

    • NMR Spectrometer, Mass Spectrometer (LC-MS or GC-MS)

Causality Behind Experimental Choices
  • Catalyst System: The combination of a palladium source and a bulky, electron-rich biarylphosphine ligand is crucial.[1] Ligands like XPhos are highly effective because their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle and accelerates both oxidative addition and reductive elimination.[1]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[6] Sodium tert-butoxide is a common choice for many amines. For substrates with base-sensitive functional groups (like esters, though the reactant ester is generally stable), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred to avoid decomposition.[5][11]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state. Therefore, rigorously excluding air by performing the reaction under an inert atmosphere of argon or nitrogen is absolutely essential for reproducibility and high yields.[8]

Step-by-Step Methodology

A 1. Reaction Setup (Inert Atmosphere) B 2. Reagent Addition (Solids then Liquids) A->B C 3. Degassing (Purge with Argon) B->C D 4. Reaction (Heat to 80-110 °C) C->D E 5. Work-up (Quench & Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: General Experimental Workflow for N-Arylation.

  • Reaction Setup:

    • Place a magnetic stir bar into a dry Schlenk flask or reaction vial.

    • Seal the vessel and cycle between vacuum and an inert gas (Argon is preferred) three times to remove air and moisture.

  • Reagent Addition (under positive Argon pressure):

    • In the inert atmosphere, add this compound (1.0 equiv).

    • Add the chosen phosphine ligand (typically 1-5 mol%).

    • Add the palladium precatalyst (typically 0.5-2.5 mol% Pd).

    • Add the base (typically 1.4-2.5 equiv).

    • Briefly flush the vessel with Argon.

    • Add the amine (1.1-1.5 equiv). If the amine is a liquid, add it via syringe. If it is a solid, add it with the other solids.

    • Add the anhydrous solvent (e.g., Toluene) via syringe to achieve a typical concentration of 0.1-0.5 M.

  • Degassing:

    • With stirring, bubble Argon through the reaction mixture for 10-15 minutes to ensure the solvent is fully deoxygenated.

  • Reaction:

    • Immerse the flask in a preheated oil bath set to the desired temperature (a good starting point is 100 °C).

    • Allow the reaction to stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like Ethyl Acetate or Dichloromethane.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is typically purified by flash column chromatography on silica gel.[12]

    • A solvent system of Ethyl Acetate in Hexanes is commonly effective. The optimal eluent ratio should be determined by TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final N-arylated product.

Data Summary: Typical Reaction Parameters
ParameterRecommended RangeRationale
Aryl Iodide 1.0 equivLimiting reagent.
Amine 1.1 - 1.5 equivA slight excess ensures complete consumption of the aryl halide.
Pd Precatalyst 0.5 - 2.5 mol %Low catalyst loading is desirable; may need to be increased for difficult couplings.[8]
Ligand 1.0 - 5.0 mol %The ligand-to-metal ratio is critical for catalyst stability and activity.
Base 1.4 - 2.5 equivEnsures complete deprotonation of the amine nucleophile.[6]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required.
Temperature 80 - 110 °CProvides sufficient thermal energy to overcome activation barriers.
Time 12 - 24 hTypical duration; should be monitored for completion.

Alternative Protocol: Copper-Catalyzed Ullmann Condensation

While the Buchwald-Hartwig amination is generally superior, the Ullmann condensation remains a viable, albeit harsher, alternative. It can be useful if palladium-based methods fail or are not desired.

  • Key Differences: This reaction typically requires stoichiometric or high loadings of a copper catalyst (e.g., CuI, CuO).[13][14] It often necessitates higher temperatures (>120 °C, sometimes up to 210 °C) and polar aprotic solvents like DMF or NMP.[14] Ligands, such as 1,2-diamines, can significantly improve the reaction efficiency and allow for catalytic amounts of copper.[15]

  • General Procedure: In a sealed tube, the aryl iodide (1.0 equiv), amine (1.5-2.0 equiv), copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., trans-1,2-cyclohexanediamine, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) are combined in a high-boiling solvent like DMF. The mixture is heated to 120-150 °C for 24-48 hours. Work-up and purification follow similar principles to the palladium-catalyzed method.

Product Characterization

The identity, purity, and structure of the final N-arylated product must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the N-H proton signal (for primary amines) and characteristic shifts in the aromatic region confirm successful arylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the product.

  • Chromatography: HPLC or GC-MS can be used to assess the purity of the final compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling any reagents.[16][17]

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of volatile solvents and powdered reagents.[18]

  • Reagent Handling: Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle them under an inert atmosphere. Organic solvents are flammable. Keep away from ignition sources.[16]

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.[16][18]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 2-iodo-4-(trifluoromethyl)benzoate is a valuable and highly reactive building block in contemporary organic synthesis, particularly in the construction of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from a unique combination of structural features: a reactive carbon-iodine bond poised for oxidative addition to a palladium(0) catalyst, and a strongly electron-withdrawing trifluoromethyl (-CF₃) group. The -CF₃ group significantly influences the electronic properties of the aromatic ring, which can enhance the metabolic stability, bioavailability, and binding affinity of target molecules.[1]

This guide provides detailed application notes and field-proven protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers and drug development professionals.

Understanding the Reactivity of this compound

The reactivity of this substrate in palladium-catalyzed cross-coupling reactions is governed by several factors:

  • The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition to a Pd(0) center, which is the initial and often rate-determining step in the catalytic cycle.

  • The Trifluoromethyl Group: The potent electron-withdrawing nature of the -CF₃ group at the para-position further activates the C-I bond towards oxidative addition.

  • Steric Hindrance: The ortho-iodo and ester groups introduce steric considerations that can influence the choice of ligands and reaction conditions. Bulky ligands are often required to promote reductive elimination and prevent the formation of inactive catalyst species.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of a suitable base is critical for the activation of the boronic acid.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition (Ar-I) Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R(L2) Aryl-Pd(II)-I(L2)->Aryl-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Aryl-R Aryl-R Aryl-Pd(II)-R(L2)->Aryl-R Reductive Elimination Ar-I This compound R-B(OH)2 Arylboronic Acid

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of Methyl 2-(Aryl)-4-(trifluoromethyl)benzoate

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene/Water (5:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerProductTypical Yield (%)
Phenylboronic acidMethyl 2-phenyl-4-(trifluoromethyl)benzoate85-95
4-Methoxyphenylboronic acidMethyl 2-(4-methoxyphenyl)-4-(trifluoromethyl)benzoate80-90
3-Thienylboronic acidMethyl 2-(thiophen-3-yl)-4-(trifluoromethyl)benzoate75-85

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction is a versatile method for the arylation of alkenes.

Mechanistic Rationale

The reaction involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.

Heck_Reaction cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Aryl-Pd(II)-I(L2)->Alkene Complex Alkene Insertion Substituted Alkene Substituted Alkene Alkene Complex->Substituted Alkene β-Hydride Elimination Ar-I This compound Alkene Alkene

Figure 2: Simplified catalytic cycle for the Heck reaction.
Experimental Protocol: Synthesis of Methyl 2-(alkenyl)-4-(trifluoromethyl)benzoate

This protocol is a general starting point for the Heck reaction with various alkenes.

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous DMF, degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.1 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed DMF, the alkene (1.5 eq), and Et₃N (2.0 eq) via syringe.

  • Seal the tube and heat the mixture to 120 °C for 18-36 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerProductTypical Yield (%)
StyreneMethyl 2-styryl-4-(trifluoromethyl)benzoate70-80
Methyl acrylateMethyl 2-(2-(methoxycarbonyl)vinyl)-4-(trifluoromethyl)benzoate65-75

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides.

Mechanistic Rationale

This reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper(I) acetylide. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne, a copper(I) salt, and a base. Reductive elimination from the palladium center furnishes the aryl alkyne.[2][3][4]

Sonogashira_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition (Ar-I) Aryl-Pd(II)-C≡CR(L2) Aryl-Pd(II)-C≡CR(L2) Aryl-Pd(II)-I(L2)->Aryl-Pd(II)-C≡CR(L2) Transmetalation Aryl-C≡CR Aryl-C≡CR Aryl-Pd(II)-C≡CR(L2)->Aryl-C≡CR Reductive Elimination Cu-C≡CR Cu-C≡CR Cu-C≡CR->Aryl-Pd(II)-I(L2) from Cu cycle Ar-I This compound HC≡CR Terminal Alkyne Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition (Ar-I) Aryl-Pd(II)-NR'R''(L) Aryl-Pd(II)-NR'R''(L) Aryl-Pd(II)-I(L2)->Aryl-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation Aryl-NR'R'' Aryl-NR'R'' Aryl-Pd(II)-NR'R''(L)->Aryl-NR'R'' Reductive Elimination Ar-I This compound HNR'R'' Amine

References

Application Notes & Protocols: A Guide to the Functionalization of Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Versatile Building Block in Medicinal Chemistry and Materials Science

Methyl 2-iodo-4-(trifluoromethyl)benzoate is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules. Its strategic substitution pattern, featuring an ortho-iodide, a meta-trifluoromethyl group, and a methyl ester, provides a versatile platform for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the trifluoromethyl group and the ester moiety significantly influences the reactivity of the aryl iodide, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the functionalization of this compound, offering detailed protocols for key transformations. The methodologies are designed to be robust and reproducible, providing researchers in drug discovery, agrochemicals, and materials science with the tools to leverage the unique properties of this reagent. We will delve into the mechanistic underpinnings of these reactions, explaining the rationale behind the choice of catalysts, ligands, bases, and solvents to empower chemists to not only follow protocols but also to troubleshoot and adapt them for novel applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueSource
CAS Number 1236303-09-5[1][2]
Molecular Formula C₉H₆F₃IO₂[1][2][3]
Molecular Weight 330.04 g/mol [2][3][4]
Appearance Clear, light yellow liquid[5]
Storage Sealed in dry, Room Temperature or 2-8°C[5][6]

Safety Precautions: this compound should be handled in a well-ventilated fume hood.[7] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[8] Avoid inhalation, ingestion, and contact with skin and eyes.[7][8] In case of contact, rinse the affected area with copious amounts of water.[8] If swallowed, seek immediate medical attention.[9] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[7]

Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the C-I bond is the linchpin of this reagent's utility, making it an ideal electrophile for a suite of palladium-catalyzed cross-coupling reactions. The general workflow for these reactions is depicted below.

G cluster_workflow General Cross-Coupling Workflow start This compound + Coupling Partner reagents Pd Catalyst + Ligand + Base start->reagents 1. Add Reagents conditions Solvent + Temperature reagents->conditions 2. Set Conditions reaction Reaction Mixture conditions->reaction 3. Initiate Reaction workup Aqueous Workup & Extraction reaction->workup 4. Quench & Extract purification Column Chromatography workup->purification 5. Purify product Functionalized Product purification->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.[10][11] The reaction of this compound with an arylboronic acid or ester provides a direct route to substituted biphenyls.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative, facilitated by a base. The final step is reductive elimination, which yields the biaryl product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the cycle.[10]

G cluster_suzuki Suzuki-Miyaura Coupling Pathway reagent This compound product Methyl 2-aryl-4-(trifluoromethyl)benzoate reagent->product Suzuki Coupling boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->product catalyst Pd(PPh₃)₄ or PdCl₂(dppf) catalyst->product base K₂CO₃ or Cs₂CO₃ base->product solvent Dioxane/H₂O or DMF/H₂O solvent->product

Caption: Key components for a successful Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of Methyl 2-(4'-methoxyphenyl)-4-(trifluoromethyl)benzoate

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous Toluene

    • Degassed Water

    • Schlenk flask and standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[11]

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.[11]

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Expected Outcome: This protocol typically affords the desired biaryl product in high yield (often >90%), depending on the purity of the starting materials and the exclusion of oxygen.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[12][13] This reaction is instrumental in the synthesis of arylamines, which are key components of numerous pharmaceuticals.[12]

Mechanistic Rationale: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. The amine then coordinates to the palladium center, and a base facilitates the deprotonation of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[13][14]

G cluster_buchwald Buchwald-Hartwig Amination Pathway reagent This compound product Methyl 2-(amino)-4-(trifluoromethyl)benzoate reagent->product Buchwald-Hartwig Amination amine Primary or Secondary Amine (R¹R²NH) amine->product catalyst Pd₂(dba)₃ or Pd(OAc)₂ catalyst->product ligand XPhos, RuPhos, or BrettPhos ligand->product base NaOtBu or Cs₂CO₃ base->product solvent Toluene or Dioxane solvent->product

Caption: Essential components for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of Methyl 2-(morpholino)-4-(trifluoromethyl)benzoate

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    • Schlenk tube and standard glassware for inert atmosphere reactions

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

    • Add this compound and anhydrous toluene.

    • Finally, add the morpholine via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expert Insight: The use of a strong, non-nucleophilic base like NaOtBu is critical for the deprotonation of the amine without competing in side reactions. The reaction is often sensitive to air and moisture, so maintaining an inert atmosphere is crucial for high yields.[12]

Sonogashira Coupling: Assembling C(sp²)–C(sp) Linkages

The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[15] This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes, which are important motifs in materials science and natural product synthesis.[16][17]

Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[18] The palladium catalyst undergoes oxidative addition with the aryl iodide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the final product.[15] Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[17]

G cluster_sonogashira Sonogashira Coupling Pathway reagent This compound product Methyl 2-(alkynyl)-4-(trifluoromethyl)benzoate reagent->product Sonogashira Coupling alkyne Terminal Alkyne (R-C≡CH) alkyne->product pd_catalyst PdCl₂(PPh₃)₂ pd_catalyst->product cu_cocatalyst CuI cu_cocatalyst->product base Et₃N or DIPEA base->product solvent THF or DMF solvent->product

Caption: Reagents and catalysts for the Sonogashira coupling reaction.

Detailed Protocol: Synthesis of Methyl 2-(phenylethynyl)-4-(trifluoromethyl)benzoate

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask and standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 2-6 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Trustworthiness of Protocols: The provided protocols are based on well-established and widely cited synthetic methodologies in organic chemistry. The selection of catalysts, ligands, and reaction conditions is grounded in extensive literature precedents for similar transformations.[19][20][21] For optimal results, it is imperative to use high-purity, anhydrous reagents and solvents, and to rigorously maintain an inert atmosphere, particularly for the Buchwald-Hartwig and Sonogashira reactions.

Conclusion and Future Outlook

This compound is a powerful and versatile building block, and the palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for its functionalization. The ability to readily form C-C and C-N bonds opens up a vast chemical space for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The principles and protocols outlined herein serve as a solid foundation for researchers to not only utilize this reagent effectively but also to innovate and develop new synthetic methodologies. As the demand for complex and highly functionalized molecules continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving reaction yields when working with Methyl 2-iodo-4-(trifluoromethyl)benzoate. The unique electronic and steric characteristics of this substrate require careful consideration of reaction parameters to achieve optimal outcomes in common cross-coupling reactions.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a desirable feature in drug candidates.[1][2] The ortho-iodo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3] However, the interplay between the electron-withdrawing -CF₃ group, the sterically demanding ortho-iodo group, and the methyl ester can lead to specific challenges in achieving high reaction yields.

The strong electron-withdrawing nature of the trifluoromethyl group generally facilitates the oxidative addition step in palladium-catalyzed reactions, which is often the rate-determining step.[4] This increased reactivity, however, can also make the substrate and product more susceptible to certain side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using this compound in cross-coupling reactions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield of the desired biaryl product. What are the likely causes and how can I troubleshoot this?

A: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors, ranging from catalyst deactivation to competing side reactions. A systematic approach to troubleshooting is essential. [5]

Initial Checks:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[6] Ensure your reaction vessel has been thoroughly degassed (e.g., via three cycles of vacuum/backfill with argon or nitrogen) and that all solvents are properly deoxygenated.[5][6]

  • Reagent Quality: Verify the purity of your boronic acid or ester, as they can degrade over time.[6] Electron-deficient boronic acids can be prone to protodeboronation.[6][7] Ensure your base is anhydrous and finely powdered for optimal reactivity.[8]

  • Catalyst Activity: Use a fresh, active palladium source. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[5][9] Consider using a pre-activated Pd(0) source or a modern precatalyst for more reliable results.[10]

Common Side Reactions and Solutions:

Side Reaction Description Troubleshooting Steps
Protodeboronation Cleavage of the C-B bond of the boronic acid/ester, replacing it with a hydrogen atom.[7][9]- Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄).- Minimize water content in the reaction, or use a carefully optimized solvent/water ratio.- Consider converting the boronic acid to a more stable pinacol or MIDA ester.[6]
Homocoupling Dimerization of the boronic acid/ester coupling partner.[7] This is often promoted by the presence of oxygen or Pd(II) species.[9]- Ensure rigorous degassing of the reaction mixture.[8]- Use a pre-formed Pd(0) catalyst to minimize the presence of Pd(II) at the start of the reaction.[8]
Dehalogenation The starting material, this compound, is reduced to Methyl 4-(trifluoromethyl)benzoate.- Ensure high-purity, peroxide-free solvents.- The choice of phosphine ligand can influence this side reaction; screening different ligands may be necessary.[8]
Ester Hydrolysis The methyl ester group can be hydrolyzed to a carboxylic acid under basic conditions, especially at elevated temperatures.- Use milder bases like K₂CO₃ or K₂HPO₄.[11]- Lower the reaction temperature if possible.- Minimize reaction time by closely monitoring for completion.
Issue 2: Challenges in Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is sluggish and incomplete. How can I improve the yield?

A: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and reaction conditions. The steric hindrance from the ortho-iodo group and the electronic properties of the substrate must be considered.

Key Optimization Parameters:

  • Ligand Selection: This is often the most critical factor. For sterically hindered aryl halides, bulky, electron-rich phosphine ligands are generally required to promote both oxidative addition and reductive elimination.[12]

    • Recommended Ligands: Consider starting with ligands from the Buchwald or Hartwig research groups, such as SPhos, XPhos, or RuPhos. For particularly challenging couplings, Josiphos-type ligands may be effective.[12]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices.[13] However, be mindful of potential ester hydrolysis. If this is an issue, a weaker base like K₃PO₄ or Cs₂CO₃ might be used, though this may require a more active catalyst system or higher temperatures.

  • Solvent: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations.[13] The choice can affect the solubility of the base and the overall reaction rate.

Issue 3: Complications in Sonogashira Coupling

Q: My Sonogashira coupling of this compound with a terminal alkyne is giving low yields and a significant amount of alkyne homocoupling (Glaser coupling). What should I change?

A: The Sonogashira reaction is sensitive to both copper and palladium catalysis, and balancing these two cycles is key to avoiding the common side reaction of alkyne homocoupling. [14]

Troubleshooting Steps:

  • Copper Co-catalyst: While traditional Sonogashira protocols use a copper(I) co-catalyst (e.g., CuI), this can also promote the undesired Glaser coupling.

    • Copper-Free Conditions: Consider running the reaction under copper-free conditions. This often requires a more active palladium/ligand system and may need a different base or solvent.

    • Minimize Copper: If using copper, ensure you are using the minimum effective amount (typically 1-5 mol%).

  • Inert Atmosphere: Glaser coupling is an oxidative process.[14] Therefore, maintaining a strictly anaerobic environment is even more critical in Sonogashira reactions to suppress this side product.

  • Base and Solvent: A liquid amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used as both the base and part of the solvent system. Ensure it is high purity and anhydrous.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and finely powdered anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst/Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a pre-catalyst system like Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Visualizing Reaction Mechanisms and Troubleshooting

Palladium-Catalyzed Cross-Coupling Cycle

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which is the foundation for understanding and troubleshooting these transformations.

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation (Suzuki, Stille, etc.) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal + R-M or R₂NH PdII_R Ar-Pd(II)-R L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + Ar-R or Ar-NR₂

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your reactions.

Troubleshooting Workflow Start Low Yield Observed Check1 Step 1: Verify Basics - Inert Atmosphere? - Reagent Purity? - Correct Stoichiometry? Start->Check1 Decision1 Basics OK? Check1->Decision1 Check2 Step 2: Evaluate Catalyst System - Catalyst Active? - Ligand Appropriate? - Pre-catalyst Needed? Decision1->Check2 Yes FixBasics Correct Setup/ Replace Reagents Decision1->FixBasics No Decision2 Catalyst System OK? Check2->Decision2 Check3 Step 3: Optimize Reaction Conditions - Screen Bases - Screen Solvents - Adjust Temperature Decision2->Check3 Yes FixCatalyst Change Catalyst/ Ligand Decision2->FixCatalyst No Decision3 Yield Improved? Check3->Decision3 Check4 Step 4: Analyze for Side Products - Protodeboronation? - Homocoupling? - Dehalogenation? Decision3->Check4 No Success Reaction Optimized Decision3->Success Yes Failure Consult Specialist Literature Check4->Failure AddressSideRxns Modify Conditions to Minimize Side Reactions Check4->AddressSideRxns FixBasics->Start FixCatalyst->Start FixConditions Implement Optimal Conditions AddressSideRxns->Start

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

References

Common side products in the synthesis of Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-iodo-4-(trifluoromethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. The primary and most reliable synthetic route involves the diazotization of Methyl 2-amino-4-(trifluoromethyl)benzoate, followed by a Sandmeyer-type iodination. This guide provides in-depth troubleshooting advice and answers to frequently asked questions related to this process.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: My reaction yield is significantly lower than expected, and TLC/LCMS analysis shows a large amount of unreacted starting material, Methyl 2-amino-4-(trifluoromethyl)benzoate. What is the likely cause?

A1: The most probable cause for the persistence of starting material is incomplete diazotization. The conversion of the primary aromatic amine to a diazonium salt is the critical first step and is highly sensitive to reaction conditions.

Root Causes and Solutions:

  • Insufficient Nitrous Acid: The diazotizing agent, nitrous acid (HNO₂), is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄).[1] Ensure that at least one full equivalent of sodium nitrite is used. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

  • Inadequate Acidity: A sufficiently low pH is crucial for the formation of the active nitrosating species, the nitrosonium ion (NO⁺). If the medium is not acidic enough, the concentration of this electrophile will be too low for efficient reaction with the weakly basic aromatic amine. Maintain a strongly acidic environment by using an excess of a non-nucleophilic strong acid.

  • Temperature Control: The diazotization reaction must be conducted at low temperatures, typically between 0°C and 5°C. Aromatic diazonium salts are thermally unstable and can decompose if the temperature rises prematurely.[2] Use an ice-salt bath to maintain the required temperature range throughout the addition of sodium nitrite.

Recommended Protocol for Diazotization:

  • Dissolve/suspend Methyl 2-amino-4-(trifluoromethyl)benzoate in a suitable aqueous acid solution (e.g., 2-3 M HCl or H₂SO₄).

  • Cool the mixture to 0°C using an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature never exceeds 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 20-30 minutes to ensure complete formation of the diazonium salt.

Q2: My crude product contains a significant impurity that is more polar than the desired product on TLC. Mass spectrometry indicates a mass corresponding to the replacement of the diazonium group with a hydroxyl group. How do I prevent this?

A2: You are observing the formation of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate , a very common byproduct in Sandmeyer reactions.[3] This occurs when the diazonium salt reacts with water, which acts as a nucleophile. This hydroxylation side reaction is highly temperature-dependent.

Root Causes and Solutions:

  • Elevated Temperature: The diazonium salt is susceptible to nucleophilic attack by water, a reaction that is accelerated at higher temperatures.[4] If the temperature during diazotization or the subsequent iodination step rises above 5-10°C, the rate of hydroxylation can become significant, leading to the phenolic byproduct.

    • Solution: Strictly maintain the temperature at 0-5°C until the diazonium salt has been fully consumed in the iodination step.

  • Prolonged Reaction Time in Aqueous Solution: The longer the diazonium salt is present in the aqueous acidic medium, the greater the opportunity for it to react with water.

    • Solution: Proceed with the iodination step immediately after the diazotization is complete. Have the solution of your iodine source (e.g., potassium iodide) prepared and cooled, ready for the addition of the diazonium salt solution.

Q3: NMR analysis of my purified product shows a small but persistent set of signals corresponding to Methyl 4-(trifluoromethyl)benzoate, where the iodine is replaced by hydrogen. What is the source of this impurity?

A3: This byproduct is the result of a reduction (hydrodediazoniation) of the diazonium salt. In this side reaction, the diazonium group is replaced by a hydrogen atom.

Root Causes and Solutions:

  • Radical Chain Reaction: The Sandmeyer reaction proceeds via a radical mechanism.[5] The aryl radical intermediate, formed after the loss of N₂, can abstract a hydrogen atom from various sources in the reaction medium instead of reacting with the iodine source.

  • Reducing Agents: Certain species can act as reducing agents for the diazonium salt. While less common in a standard Sandmeyer protocol, trace impurities or the choice of solvent can sometimes promote this pathway.

    • Solution: Ensure high-purity reagents are used. While difficult to eliminate completely, minimizing reaction time and ensuring a sufficient concentration of the iodide nucleophile can favor the desired iodination pathway over the reduction pathway.

Q4: My final product has a persistent yellow or orange color, and I've isolated a high molecular weight, colored impurity. What could this be?

A4: This is likely due to the formation of an azo compound . This side reaction occurs when the electrophilic diazonium salt couples with an electron-rich aromatic ring.

Root Causes and Solutions:

  • Incomplete Diazotization: If unreacted Methyl 2-amino-4-(trifluoromethyl)benzoate is present, the diazonium salt can couple with it to form an azo dye.

    • Solution: This reinforces the importance of ensuring complete diazotization as described in Q1. Adding the sodium nitrite solution slowly to a well-stirred, acidic suspension of the amine ensures that the local concentration of free amine is minimized.

  • Incorrect pH: Azo coupling is highly pH-dependent. The coupling reaction is fastest under slightly acidic to neutral conditions.

    • Solution: Maintain a strongly acidic environment throughout the diazotization and subsequent Sandmeyer reaction. This keeps the concentration of the free amine (the nucleophile) low, suppressing the coupling reaction.

Reaction Pathway and Side Products

The following diagram illustrates the desired synthetic route to this compound and the pathways leading to the most common side products.

Synthesis_Pathway A Methyl 2-amino-4- (trifluoromethyl)benzoate B Aryl Diazonium Salt Intermediate A->B NaNO₂, H⁺ (Diazotization) 0-5 °C C Methyl 2-iodo-4- (trifluoromethyl)benzoate (Desired Product) B->C KI / I⁻ (Iodination) SP1 Methyl 2-hydroxy-4- (trifluoromethyl)benzoate (Hydroxylation) B->SP1 H₂O (High Temp.) SP2 Methyl 4-(trifluoromethyl)benzoate (Reduction) B->SP2 H-atom donor (Reduction) SP3 Azo Compound (Azo Coupling) B->SP3 + Unreacted Amine (Incorrect pH)

References

Technical Support Center: Purification of Products Derived from Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with derivatives of Methyl 2-iodo-4-(trifluoromethyl)benzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific purification challenges encountered during your experiments. Our focus is on providing practical, experience-driven insights to help you achieve high-purity compounds efficiently.

Introduction: The Purification Landscape

This compound is a versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. While these reactions are powerful tools for C-C and C-N bond formation, the subsequent purification of the desired products often presents significant challenges. Common issues include the removal of residual palladium catalyst, separation from unreacted starting materials and byproducts, and preventing hydrolysis of the methyl ester. This guide is structured to help you navigate these common hurdles.

Core Purification Challenges: A Visual Overview

The purification process can be visualized as a decision-making workflow, where the initial work-up and observed impurities guide the choice of subsequent techniques.

Purification_Workflow cluster_0 Initial Work-up & Analysis cluster_1 Primary Purification Strategy cluster_2 Targeted Impurity Removal Start Crude Reaction Mixture Workup Aqueous Work-up (e.g., NaHCO3 wash) Start->Workup TLC TLC/LC-MS Analysis Workup->TLC Decision Product Properties? TLC->Decision Chromatography Flash Column Chromatography Pd_Removal Palladium Scavenging Chromatography->Pd_Removal Pd Contamination Final_Product Pure Product Chromatography->Final_Product No Pd Contamination Crystallization Recrystallization Crystallization->Pd_Removal Pd Contamination Crystallization->Final_Product No Pd Contamination Decision->Chromatography Non-crystalline / Close Polarity Impurities Decision->Crystallization Crystalline Solid Pd_Removal->Final_Product

Caption: A general workflow for the purification of products derived from this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium Catalyst and Ligand Removal

Q1: My purified product is still grey/black, indicating palladium contamination. How can I remove it?

A1: Residual palladium is a common issue in cross-coupling reactions. The choice of removal method depends on the nature of the palladium species (homogeneous vs. heterogeneous) and the properties of your product.[1][2]

  • For Heterogeneous Palladium (e.g., Pd/C): Simple filtration through a pad of Celite® is often sufficient.[2][3]

    • Protocol: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM), and pass it through a 1-2 cm thick Celite® pad in a sintered glass funnel. Wash the pad with additional solvent to recover any adsorbed product.[2]

  • For Homogeneous Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃): This is more challenging as the catalyst is dissolved.

    • Metal Scavengers: These are highly effective and selective. They consist of a solid support (like silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols or amines.[1][3][4]

    • Activated Carbon: A cost-effective option, but it can be less selective and may lead to product loss through non-specific adsorption.[1][4][5]

MethodProsCons
Filtration through Celite® Simple, fast, effective for heterogeneous Pd.[2][3]Ineffective for dissolved (homogeneous) Pd.[2]
Metal Scavengers High selectivity, high efficiency.[1][4]Higher cost compared to activated carbon.[5]
Activated Carbon Cost-effective, widely available.[1][5]Can lead to product loss, lower selectivity.[1][4]
Recrystallization Can be very effective if there's a significant solubility difference between the product and impurities.May not be suitable for all compounds, potential for yield loss in mother liquor.[1]

Troubleshooting Guide: Palladium Removal

IssuePossible CauseSuggested Solution
High residual palladium after scavenging. Strong chelation of palladium by the product.[4]Increase scavenger temperature (e.g., to 50 °C) and/or extend treatment time (up to 24 hours).[4] Consider a pre-treatment step to change the oxidation state of palladium.[1]
Significant product loss on activated carbon. Non-specific adsorption of the product.[1][4]Reduce the amount of activated carbon used (start with 5-10 wt%).[4] Change the solvent to one where your product is more soluble to minimize adsorption.[1]
Inconsistent palladium removal between batches. Variability in the palladium species in the crude mixture.[4]Standardize the reaction work-up procedure before the scavenging step. Ensure proper storage and handling of air/moisture-sensitive scavengers.[4]
Section 2: Chromatographic Purification

Q2: I'm having trouble separating my product from a closely-eluting impurity by flash column chromatography. What can I do?

A2: This is a common challenge, especially when dealing with structurally similar byproducts. Here are some strategies to improve your separation:

  • Optimize the Solvent System:

    • Change Polarity Gradient: Use a shallower gradient or even an isocratic elution if the compounds are very close.

    • Use Different Solvents: The "like dissolves like" principle can be useful; solvents with functional groups similar to the compound can be good solubilizers.[6] For trifluoromethylated aromatic esters, common solvent systems include mixtures of hexane/ethyl acetate or petroleum ether/ethyl acetate.[7][8][9] Trying a different solvent system, like hexane/acetone or hexane/dichloromethane, can alter the selectivity of the separation.

  • Change the Stationary Phase: If you are using standard silica gel, consider switching to a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography) if your compound is suitable.

Troubleshooting Guide: Flash Column Chromatography

IssuePossible CauseSuggested Solution
Poor Separation (overlapping peaks) Improper solvent system.Test various solvent mixtures with TLC to find an optimal system that gives a good separation of spots. Aim for an Rf of ~0.3 for your product.
Product not eluting from the column. The eluent is not polar enough. The product has a strong interaction with the stationary phase.[10]Gradually increase the polarity of your eluent. If the product is still retained, consider a stronger eluting solvent or a less retentive stationary phase.[10]
Streaking or Tailing of the product band. The sample is overloaded on the column. The compound is not fully soluble in the eluent. Acidic or basic nature of the compound.Use a larger column or load less sample. Ensure the sample is fully dissolved before loading. For acidic/basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape.
Section 3: Recrystallization and Product Isolation

Q3: My product is an oil, or it "oils out" during recrystallization. How can I get a solid?

A3: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid instead of a solid. This is often due to the solution being cooled too quickly or the presence of impurities.

  • Slow Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath.[11] Covering the flask can help slow the cooling rate.[11]

  • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can induce crystallization by creating nucleation sites.[11]

  • Seed Crystals: Adding a small crystal of the pure compound (a "seed crystal") can initiate crystallization.[11]

  • Solvent Choice: The chosen solvent may be too good a solvent. Try a solvent system where the compound is less soluble. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes cloudy, then heat to clarify and cool slowly.[6]

Q4: I suspect my methyl ester is hydrolyzing to the carboxylic acid during work-up or purification. How can I prevent this?

A4: Ester hydrolysis can be catalyzed by acid or base.[12]

  • Avoid Strong Acids and Bases: During aqueous work-up, use a mild base like sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like sodium hydroxide (NaOH).[13] If an acidic wash is needed, use a dilute solution and minimize contact time.

  • Ensure Anhydrous Conditions: If using a drying agent like anhydrous sodium sulfate or magnesium sulfate, ensure it is truly anhydrous and use a sufficient amount to remove all water from the organic layer.[13][14]

  • Reactive Distillation: For large-scale applications, reactive distillation can be used where water is continuously removed as it's formed, driving the equilibrium away from hydrolysis.[15]

Troubleshooting Diagram: Preventing Ester Hydrolysis

Hydrolysis_Prevention cluster_workup cluster_drying cluster_purification Start Crude Product (Ester) Workup Aqueous Work-up Start->Workup MildBase Use Mild Base (e.g., NaHCO3) Workup->MildBase Recommended StrongBase Avoid Strong Base (e.g., NaOH) Workup->StrongBase Risk of Hydrolysis Drying Drying Organic Layer Anhydrous Use Anhydrous Drying Agent (e.g., Na2SO4) Drying->Anhydrous Purification Purification Step (e.g., Chromatography) NeutralSilica Use Neutral Silica Gel Purification->NeutralSilica Recommended AcidicSilica Avoid Acidic Conditions Purification->AcidicSilica Risk of Hydrolysis Final Pure Ester MildBase->Drying StrongBase->Drying Anhydrous->Purification NeutralSilica->Final AcidicSilica->Final

Caption: Decision points to minimize ester hydrolysis during purification.

References

Technical Support Center: Optimizing Catalyst Loading for Methyl 2-iodo-4-(trifluoromethyl)benzoate Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing catalyst loading in cross-coupling reactions involving Methyl 2-iodo-4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Our focus is on providing practical, experience-driven insights to help you achieve robust and reproducible results.

Introduction: The Challenge of Optimizing Catalyst Loading

Optimizing catalyst loading is a critical parameter in any cross-coupling reaction. It directly impacts reaction efficiency, cost-effectiveness, and the impurity profile of your final product. For an electron-deficient substrate like this compound, finding the sweet spot for catalyst concentration is paramount to avoiding common pitfalls such as low yield, catalyst deactivation, and the formation of unwanted byproducts. This guide will walk you through a logical approach to troubleshooting and optimization.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in mechanistic understanding.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction with this compound shows minimal or no conversion. Where should I begin troubleshooting?

A1: Low or no product yield is a common yet multifaceted problem. A systematic evaluation of your reaction parameters is the most effective approach.[1] Here are the primary checkpoints:

  • Catalyst Activity and Integrity:

    • Pre-catalyst Activation: Many palladium(II) pre-catalysts require in situ reduction to the active Pd(0) species.[2][3] If this activation is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a more advanced pre-catalyst system like a Buchwald G3 palladacycle.[2]

    • Ligand Selection: The ligand is not just a spectator; it's crucial for stabilizing the active catalyst and modulating its reactivity.[4][5] For an electron-deficient aryl iodide, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often a good starting point as they can enhance the rate of oxidative addition.[6]

    • Catalyst Decomposition: The formation of a black precipitate, commonly known as palladium black, is a visual cue for catalyst deactivation.[7] This is often caused by exposure to oxygen or insufficient ligand stabilization.

  • Reaction Environment:

    • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[2] Ensure your reaction vessel has been thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintained under a positive pressure of inert gas.[7]

    • Reagent and Solvent Purity: Water and other protic impurities can interfere with the reaction, particularly if your coupling partner is a sensitive organometallic reagent. Ensure your solvents are anhydrous and your reagents are of high purity.[1]

  • Initial Catalyst Loading:

    • While the goal is to optimize and potentially lower catalyst loading, starting with a slightly higher, more conventional loading (e.g., 1-2 mol%) can help confirm that the catalytic system is viable before fine-tuning.

Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. Could the catalyst loading itself be the issue?

A2: Absolutely. Both too low and excessively high catalyst loadings can be detrimental.

  • Insufficient Catalyst Loading: If the loading is too low, the turnover number (TON) required to achieve full conversion may exceed the catalyst's stability under the reaction conditions. This can lead to the reaction stalling prematurely.[8] A simple diagnostic experiment is to run the reaction at incrementally higher catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%) to see if a trend emerges.

  • Excessive Catalyst Loading: While counterintuitive, a very high catalyst loading can sometimes lead to lower yields. This can be due to several factors:

    • Increased Side Reactions: Higher concentrations of the catalyst can promote side reactions, such as the formation of homocoupled products.[5]

    • Ligand-Derived Inhibition: At high concentrations, some ligands can form less active or even inactive palladium species, effectively sequestering the catalyst.[9]

    • Impurity Effects: Any impurities in the catalyst or ligand will be present in higher absolute amounts, which could poison the reaction.

A logical workflow for addressing low yield is presented below:

LowYield_Troubleshooting Start Low/No Yield Observed Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Inert Ensure Strict Inert Atmosphere Check_Reagents->Check_Inert If reagents are pure Check_Catalyst Assess Catalyst/Ligand Activity & Integrity Check_Inert->Check_Catalyst If atmosphere is inert Increase_Loading Incrementally Increase Catalyst Loading (1-5 mol%) Check_Catalyst->Increase_Loading If catalyst appears viable Screen_Ligands Screen Different Ligand Classes Increase_Loading->Screen_Ligands If no improvement Success Improved Yield Increase_Loading->Success Screen_Precatalysts Test Alternative Pd Pre-catalysts Screen_Ligands->Screen_Precatalysts If still no improvement Screen_Ligands->Success Screen_Precatalysts->Success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Reaction Stalls or is Sluggish

Q3: My reaction starts but then stalls before reaching completion. How is this related to catalyst loading?

A3: A stalling reaction is a classic sign of catalyst deactivation. The initial catalyst loading is sufficient to begin the reaction, but the catalyst loses its activity over time.

  • Causes of Catalyst Deactivation:

    • Formation of Palladium Black: As mentioned, this is the aggregation of Pd(0) into inactive nanoparticles.[7] This is often exacerbated by high temperatures or insufficient ligand concentration to stabilize the mononuclear active species.

    • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.

    • Inhibition by Reaction Components: The iodide leaving group from your starting material can sometimes act as an inhibitor.[3] Similarly, certain bases or additives can coordinate to the palladium center and hinder catalytic activity.

  • Troubleshooting Strategies:

    • Increase Ligand-to-Palladium Ratio: Adding a slight excess of ligand (e.g., a 1.1:1 or 1.2:1 ligand-to-Pd ratio) can sometimes improve catalyst stability.[2] However, a large excess can be inhibitory.

    • Lower the Reaction Temperature: While this may slow the reaction rate, it can significantly extend the catalyst's lifetime.

    • Consider a More Robust Ligand: Switching to a more sterically hindered and electron-rich ligand can protect the palladium center from deactivation pathways.[6][10]

    • Slow Addition of a Reagent: In some cases, slow addition of one of the coupling partners can maintain a low concentration of potentially inhibitory species.

Part 2: Frequently Asked Questions (FAQs)

Q4: What is a typical starting catalyst loading for a Suzuki-Miyaura or Heck coupling with this compound?

A4: For initial screening and methods development, a palladium loading of 1 to 2 mol% is a robust starting point.[8] For a high-turnover system in a manufacturing setting, the goal is often to reduce this to <0.1 mol% .[11] The specific loading will depend heavily on the chosen ligand, base, and reaction conditions.

Catalyst Loading RangeApplication ContextKey Considerations
2 - 5 mol% Difficult couplings, initial proof-of-conceptUseful for overcoming high activation barriers or catalyst instability.[12] Not cost-effective for scale-up.
0.5 - 2 mol% Standard laboratory scale, optimizationA common range for achieving good yields without excessive cost.[8]
0.01 - 0.1 mol% Process development, scale-upRequires a highly active and stable catalyst system. Minimizes cost and residual palladium in the product.[11][13]
< 0.01 mol% (ppm levels) High-turnover industrial processesThe domain of highly specialized, optimized catalyst systems.

Q5: How do I choose the right ligand to optimize catalyst performance for this specific substrate?

A5: The choice of ligand is critical for success.[5] Your substrate, this compound, is an electron-deficient aryl iodide. This electronic property generally makes the oxidative addition step of the catalytic cycle favorable.[5] Key considerations for ligand selection include:

  • Electron-Rich and Bulky Ligands: Ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or Hartwig's ferrocene-based ligands are excellent choices.[14] Their steric bulk promotes the formation of monoligated, highly active Pd(0) species, and their electron-donating nature facilitates oxidative addition and reductive elimination.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, leading to robust catalysts that can resist deactivation at high temperatures.[15] PEPPSI™-type pre-catalysts are a convenient source for these systems.[2]

Ligand_Selection Substrate This compound (Electron-Deficient Aryl Iodide) Ox_Add Facile Oxidative Addition Substrate->Ox_Add Challenge Potential Challenges: - Catalyst Stability - Reductive Elimination Rate Substrate->Challenge Ligand_Choice Optimal Ligand Characteristics Challenge->Ligand_Choice Bulky Sterically Hindered (e.g., Buchwald ligands) Ligand_Choice->Bulky Electron_Rich Strongly Electron-Donating (e.g., Dialkylbiarylphosphines, NHCs) Ligand_Choice->Electron_Rich Stability High Stability (e.g., NHCs, specific phosphines) Ligand_Choice->Stability Outcome Desired Outcome: - Fast Catalytic Turnover - High Catalyst Stability - Efficient Reductive Elimination Bulky->Outcome Electron_Rich->Outcome Stability->Outcome

Caption: Ligand selection logic for the substrate.

Q6: How can I monitor the reaction to get real-time data on catalyst performance?

A6: Monitoring reaction progress is key to understanding catalyst behavior. Instead of relying solely on an endpoint analysis, consider these techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting material and formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data. By taking small, timed aliquots from the reaction mixture, you can plot conversion versus time to determine the reaction rate and identify if and when the reaction stalls.[16][17]

  • Mass Spectrometry (MS): Techniques like nano-electrospray ionization mass spectrometry (nanoESI-MS) can be used for real-time monitoring of catalytic intermediates and even catalyst deactivation products, offering deep mechanistic insights.[18][19]

Part 3: Experimental Protocol for Catalyst Loading Optimization

This section provides a generalized, step-by-step protocol for systematically optimizing the catalyst loading for a Suzuki-Miyaura coupling of this compound.

Protocol: Catalyst Loading Screen

Objective: To determine the minimum catalyst loading required to achieve >95% conversion within a reasonable timeframe (e.g., 4-6 hours).

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/SPhos, or a G3-Palladacycle)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials suitable for heating

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, set up a series of identical reaction vials.

  • Reagent Addition: To each vial, add this compound, the arylboronic acid, and the base.

  • Catalyst Stock Solution: Prepare a stock solution of the palladium pre-catalyst and ligand (if not using a pre-formed complex) in the reaction solvent. This ensures accurate dispensing of small catalyst quantities.

  • Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 2.0%, 1.0%, 0.5%, 0.1%, 0.05 mol%). Include a "no catalyst" control.

  • Solvent Addition: Add the remaining solvent to each vial to reach the final desired concentration (typically 0.1 - 0.5 M).

  • Degassing: Seal the vials and, if not set up in a glovebox, degas the reaction mixtures thoroughly.

  • Reaction: Place the vials in a pre-heated aluminum block or oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 6, and 24 hours), take a small aliquot from each reaction, quench it (e.g., with a small amount of water and ethyl acetate), and analyze by HPLC or GC to determine the percent conversion.

  • Analysis: Plot percent conversion versus time for each catalyst loading. The optimal loading is the lowest amount that provides complete conversion in the desired timeframe.

References

Technical Support Center: Purification of Commercial Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial Methyl 2-iodo-4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key building block in high purity for your synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial-grade this compound?

A1: The impurity profile of commercial this compound is largely dependent on its synthetic route. A common pathway involves the Sandmeyer reaction of methyl 2-amino-4-(trifluoromethyl)benzoate. Based on this, you can anticipate the following impurities:

  • Starting Materials:

    • Unreacted Methyl 2-amino-4-(trifluoromethyl)benzoate.

    • 2-Iodo-4-(trifluoromethyl)benzoic acid, if the esterification was incomplete or if hydrolysis has occurred.

  • Byproducts from the Sandmeyer Reaction:

    • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate: Formed by the reaction of the diazonium salt with water.[1]

    • Biaryl compounds: These can arise from the radical mechanism of the Sandmeyer reaction.[1][2]

    • Deiodinated product: Methyl 4-(trifluoromethyl)benzoate may be present.

  • Residual Reagents and Solvents:

    • Trace amounts of copper salts used as catalysts in the Sandmeyer reaction.[2][3]

    • Solvents used during the synthesis and workup.

Q2: My material is a yellowish oil, but I've seen it described as a solid. What is the correct physical state?

A2: There appears to be some discrepancy in the reported physical state of this compound. Some suppliers describe it as a clear, light-yellow liquid, while others recommend refrigerated storage (2-8°C), which is common for low-melting solids or thermally sensitive liquids.[4][5] The presence of impurities can also depress the melting point, causing a normally solid compound to appear as an oil or waxy solid at room temperature. It is advisable to cool a small sample to see if it solidifies.

Q3: Can the ester group hydrolyze during purification?

A3: Yes, the methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-iodo-4-(trifluoromethyl)benzoic acid and methanol.[6][7][8][9][10] It is crucial to use neutral conditions during workup and purification whenever possible. If an aqueous extraction is performed, use deionized water or a buffered solution to avoid pH extremes.

Q4: Is there a risk of deiodination during the purification process?

A4: Aromatic iodides can undergo reductive deiodination, especially in the presence of certain metals (like residual palladium or copper catalysts from previous steps) and a hydrogen source.[11][12][13][14] While typically not a major concern during standard purification techniques like recrystallization or silica gel chromatography, it's a possibility to be aware of, especially if you observe a significant amount of the deiodinated impurity, Methyl 4-(trifluoromethyl)benzoate, in your analysis.

Troubleshooting and Purification Guides

This section provides detailed protocols to address specific purification challenges. The choice of method will depend on the nature and quantity of the impurities present.

Initial Assessment: What's in my flask?

Before attempting any purification, it is essential to analyze the crude material.

Recommended Analytical Techniques:

  • Thin Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your mixture. A typical eluent system to start with is a mixture of hexane and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR will provide structural information about the main component and any significant impurities.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity.[15][16][17]

Observed Issue Potential Cause Recommended Action
Multiple spots on TLC close to the product spot Isomeric impurities or byproducts of similar polarity.Column Chromatography
Baseline material on TLC (doesn't move from the origin) Acidic impurities (e.g., the carboxylic acid).Aqueous Wash or Column Chromatography
Slightly colored oil or solid Colored organic impurities or residual copper salts.Recrystallization with charcoal treatment or Column Chromatography
Product appears wet or oily and doesn't solidify Residual solvents or significant impurities.High-vacuum drying, followed by an appropriate purification method.

Experimental Protocols

Method 1: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. If your material is an oil, you may first need to purify it by column chromatography to obtain a solid.

Rationale: This method relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.[18]

Recommended Solvent Systems:

Given the structure of this compound (a moderately polar aromatic ester), a mixed solvent system is likely to be most effective.[19][20][21] A good starting point is a mixture of a polar solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and a non-polar solvent in which it is less soluble (like hexane or heptane).

Step-by-Step Protocol (Mixed Solvent Recrystallization):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise with swirling until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under high vacuum.

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities and is suitable for both solid and liquid samples.[22][23][24]

Rationale: This technique separates components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds will travel down the column faster, while more polar compounds will be retained more strongly by the silica gel.

Step-by-Step Protocol:

  • TLC Analysis: Determine the optimal eluent system using TLC. Test various ratios of hexane and ethyl acetate. A good Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in hexane.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Typical Column Chromatography Parameters:

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 98:2 Hexane:Ethyl Acetate
Final Eluent 90:10 Hexane:Ethyl Acetate (adjust based on TLC)

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Material Analysis TLC/NMR/HPLC Analysis Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization High Purity, Solid Column Column Chromatography Analysis->Column Multiple Impurities or Oily Pure Pure Product Recrystallization->Pure Column->Pure

Caption: General purification workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Problem Identification Q1 Is the product a solid or oil? Start->Q1 A1_Solid Proceed with Recrystallization Q1->A1_Solid Solid A1_Oil Column Chromatography Q1->A1_Oil Oil Q2 Are there polar impurities (baseline on TLC)? A1_Solid->Q2 A1_Oil->Q2 A2_Yes Aqueous Wash or Column Q2->A2_Yes Yes A2_No Direct Purification Q2->A2_No No Q3 Is the product colored? A2_Yes->Q3 A2_No->Q3 A3_Yes Charcoal Treatment in Recrystallization or Column Q3->A3_Yes Yes A3_No Proceed without Decolorization Q3->A3_No No

Caption: Troubleshooting guide for purifying this compound.

References

Overcoming solubility problems with Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-iodo-4-(trifluoromethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges, particularly those related to solubility, encountered during the use of this versatile reagent. Our goal is to provide you with the in-depth, field-proven insights necessary to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a highly nonpolar molecule due to the presence of the trifluoromethyl group and the iodine atom. Its calculated LogP (a measure of lipophilicity) is 3.3, indicating poor water solubility.[1] It is freely soluble in a range of common aprotic organic solvents such as tetrahydrofuran (THF), dioxane, toluene, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM).[2] Solubility in protic solvents like alcohols (methanol, ethanol) is expected to be moderate to low. Based on data for similar compounds, it is considered insoluble in water.[3]

Q2: I'm having trouble dissolving the compound in my reaction solvent for a cross-coupling reaction. What should I do?

A2: This is a common issue. The key is to match the solvent system to both your starting material and the specific type of cross-coupling reaction. For Suzuki-Miyaura or Sonogashira couplings, a mixture of solvents is often effective.[4][5][6]

  • Initial Steps: First, ensure your reagent is pure and your solvent is anhydrous, as impurities and water can affect solubility and the reaction itself.

  • Solvent Choice: For Suzuki couplings, solvent systems like toluene/ethanol/water or dioxane/water are common. For Sonogashira couplings, amine bases like triethylamine or diethylamine can often serve as both the base and a co-solvent with solvents like THF or DMF.[4][7]

  • Heating: Gently warming the mixture can significantly improve solubility. Most cross-coupling reactions are run at elevated temperatures (e.g., 80-120 °C), which should be sufficient to dissolve the substrate.[8] Always check the thermal stability of your other reagents before increasing the temperature.[9]

  • Co-solvents: If a single solvent isn't working, adding a small amount of a stronger, miscible co-solvent like DMF or N-methyl-2-pyrrolidone (NMP) can enhance solubility without drastically changing the reaction environment.[][11][12]

Q3: Can I use a binary solvent mixture to improve solubility?

A3: Absolutely. Using a binary solvent mixture is a powerful technique. Sometimes, a mixture of two solvents can dissolve a compound better than either solvent can alone, a phenomenon known as synergistic solvation or cosolvency.[13] For a nonpolar compound like this, pairing a nonpolar solvent (like toluene) with a polar aprotic solvent (like DMF or dioxane) can be highly effective.[5][14] This approach is particularly useful in reactions that require both a nonpolar medium for the substrate and a polar medium for inorganic salts (like the base).[5]

Q4: I am attempting to hydrolyze the methyl ester to the corresponding carboxylic acid, but the starting material is insoluble in aqueous base. How can I overcome this?

A4: This is a classic phase-separation problem. Hydrolyzing (saponifying) a water-insoluble ester requires a method to bring the ester and the hydroxide ions together.[15][16]

  • Co-solvent System: The most common solution is to use a co-solvent that is miscible with both water and the organic substrate.[17] A mixture of THF/water, dioxane/water, or methanol/water with NaOH or KOH is a standard approach. Heat is typically required to drive the reaction to completion.

  • Phase-Transfer Catalysis (PTC): For particularly stubborn cases, a phase-transfer catalyst can be employed. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can transport hydroxide ions from the aqueous phase into an organic phase (like toluene or DCM) where the ester is dissolved. This allows the reaction to proceed at the interface between the two liquids.

  • Non-aqueous Hydrolysis: In some cases, anhydrous conditions can be used. Reagents like potassium trimethylsilanolate in an aprotic solvent like THF can effectively cleave hindered esters.[17]

Q5: How does heating affect the stability of this compound?

A5: Aryl iodides are generally the most reactive and least thermally stable of the aryl halides.[2] While heating is often necessary to improve solubility and drive reactions, prolonged exposure to very high temperatures (>150 °C) in the presence of certain catalysts or reagents could lead to decomposition or side reactions, such as dehalogenation. For most standard cross-coupling reactions (typically run between 80-120 °C), the compound is sufficiently stable.[8] It is always best to run a small-scale test reaction and monitor for degradation by TLC or LC-MS if you are pushing the temperature limits.

Troubleshooting Guides

Problem 1: Poor Solubility in Suzuki-Miyaura Coupling

Symptoms:

  • Solid starting material remains undissolved in the reaction mixture, even after adding all reagents.

  • The reaction is sluggish or fails to proceed to completion, as indicated by TLC or LC-MS analysis.[18]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solubility in Suzuki reactions.

Problem 2: Incomplete Saponification (Ester Hydrolysis)

Symptoms:

  • Starting material remains after prolonged heating with aqueous NaOH/KOH.

  • Reaction appears as a biphasic mixture with undissolved ester.

  • Yields of the desired carboxylic acid are low.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ester hydrolysis.

Experimental Protocols

Protocol 1: Solvent Screening for Solubility

This protocol allows for a quick determination of suitable solvents on a small scale.

  • Preparation: Dispense ~5-10 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (see table below).

  • Observation (Room Temp): Vigorously vortex each vial for 30 seconds. Observe and record if the solid dissolves completely.

  • Observation (Heated): For solvents where the compound did not dissolve at room temperature, gently heat the vial to 60 °C in a water bath or on a heat block for 1 minute. Vortex again and record the result.

Table 1: Recommended Solvents for Screening

Solvent ClassExample SolventsExpected Solubility (Room Temp)Expected Solubility (Heated)
Aprotic Nonpolar Toluene, HexanesModerate to GoodVery Good
Aprotic Polar THF, Dioxane, DMF, DMSOGood to Very GoodVery Good
Chlorinated Dichloromethane (DCM)Very GoodVery Good
Protic Polar Ethanol, MethanolPoor to ModerateModerate
Aqueous WaterInsolubleInsoluble
Protocol 2: General Procedure for Sonogashira Coupling

This protocol is a starting point for coupling with a terminal alkyne, designed to ensure dissolution.[4][7]

  • Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous, degassed THF and Triethylamine (Et₃N) in a 2:1 ratio by volume (e.g., 4 mL THF, 2 mL Et₃N for a 1 mmol scale reaction). Stir until the solid is completely dissolved.

  • Reagent Addition: Add the terminal alkyne (1.1 - 1.5 eq).

  • Catalyst Addition: Add Copper(I) Iodide (CuI, 0.05 - 0.1 eq) and a Palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) as needed. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, rinse with ethyl acetate, and concentrate the filtrate. Purify the crude product by column chromatography.

References

Technical Support Center: Scalable Synthesis and Purification of Methyl 2-iodo-4-(trifluoromethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis and purification of Methyl 2-iodo-4-(trifluoromethyl)benzoate and its derivatives. These compounds are critical building blocks in medicinal chemistry and materials science, often used in the development of kinase inhibitors and other complex bioactive molecules.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your workflow.

Section 1: Synthesis Troubleshooting Guide

The most common and scalable route to this compound involves a Sandmeyer-type reaction, starting from Methyl 2-amino-4-(trifluoromethyl)benzoate. This process, while reliable, has several critical control points.

Core Reaction Pathway: The Sandmeyer Reaction

The synthesis proceeds in two main stages:

  • Diazotization: The primary aromatic amine is converted into a reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[3]

cluster_synthesis Synthesis Stage cluster_purification Purification Stage start_material Methyl 2-amino-4- (trifluoromethyl)benzoate diazonium Aryl Diazonium Salt (Unstable Intermediate) start_material->diazonium 1. NaNO₂, HCl 2. 0-5 °C product Crude Methyl 2-iodo-4- (trifluoromethyl)benzoate diazonium->product 3. KI (aq) 4. Warm to RT, then ~80 °C workup Aqueous Workup (Na₂S₂O₃ wash) product->workup extraction Solvent Extraction workup->extraction recrystallization Recrystallization or Column Chromatography extraction->recrystallization final_product Pure Product recrystallization->final_product

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Methyl 2-iodo-4-(trifluoromethyl)benzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Methyl 2-iodo-4-(trifluoromethyl)benzoate and its derivatives are key building blocks in the synthesis of pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the synthetically versatile iodo substituent. The regiochemistry of these substituents on the aromatic ring dictates the molecule's reactivity and biological activity. Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone of rigorous scientific investigation.

This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this compound, leveraging experimental data from closely related analogs to illustrate key principles. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the causality behind experimental choices to ensure a self-validating analytical workflow.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

The structural validation of a molecule like this compound relies on a synergistic approach, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when suitable crystals can be obtained, single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR: The Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we would expect to see signals for the aromatic protons and the methyl ester protons.

  • Aromatic Region (typically 7.0-8.5 ppm): The substitution pattern on the benzene ring will give rise to a characteristic splitting pattern. The electron-withdrawing trifluoromethyl group and the iodine atom will deshield the adjacent protons, shifting their signals downfield. The coupling constants (J-values) between adjacent protons are critical for confirming their relative positions (ortho, meta, para).

  • Methyl Protons (typically 3.5-4.0 ppm): The protons of the methyl ester group will appear as a singlet, as they have no adjacent protons to couple with.

¹³C NMR: The Carbon Framework

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

  • Aromatic Carbons (typically 110-170 ppm): The six aromatic carbons will show distinct signals. The carbon attached to the iodine will be significantly influenced by the heavy atom effect. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • Carbonyl Carbon (typically 160-180 ppm): The ester carbonyl carbon will be observed in this region.

  • Methyl Carbon (typically 50-60 ppm): The methyl ester carbon will appear in this range.

¹⁹F NMR: The Fluorine Signature

¹⁹F NMR is a highly sensitive technique that is indispensable for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would show a singlet for the -CF₃ group, providing direct evidence for its presence.

A Comparative Look at Related Structures

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This is a quick experiment due to the 100% natural abundance of ¹⁹F.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in deuterated solvent H1 ¹H NMR prep->H1 Transfer to NMR Spectrometer C13 ¹³C NMR F19 ¹⁹F NMR process Fourier Transform, Phasing, Baseline Correction H1->process C13->process F19->process interpret Chemical Shift & Coupling Constant Analysis process->interpret structure Structure Elucidation interpret->structure

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues. For this compound, high-resolution mass spectrometry (HRMS) is preferred to obtain the exact mass, which can be used to determine the molecular formula.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (C₉H₆F₃IO₂ = 330.04 g/mol )[3][4][5]. The presence of iodine (a monoisotopic element, ¹²⁷I) will result in a single, distinct molecular ion peak.

  • Fragmentation Pattern: Electron ionization (EI) will cause the molecule to fragment in a predictable manner. Common fragmentation pathways for benzoic acid esters include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). The C-I bond is relatively weak and may also cleave.

Comparison with Other Halogenated Benzoates:

While iodine is monoisotopic, other halogens like chlorine and bromine have characteristic isotopic patterns. For example, a compound containing one bromine atom will show two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (⁷⁹Br and ⁸¹Br). This isotopic signature is a powerful diagnostic tool that is absent for iodinated compounds.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI).

  • Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range.

  • Data Analysis: Determine the exact mass of the molecular ion peak and use it to calculate the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

MS_Workflow cluster_intro Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis intro Infuse sample solution into ion source (e.g., ESI) acq Full Scan HRMS intro->acq exact_mass Determine Exact Mass & Molecular Formula acq->exact_mass frag Analyze Fragmentation Pattern acq->frag confirm Structural Confirmation exact_mass->confirm frag->confirm

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule in the solid state. This technique is considered the "gold standard" for structural determination.

Insights from X-ray Crystallography:

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles confirm the connectivity of the atoms.

  • Stereochemistry and Conformation: The absolute configuration and the preferred conformation of the molecule in the crystal lattice are determined.

  • Intermolecular Interactions: Crystal packing reveals information about intermolecular forces such as hydrogen bonding and halogen bonding.

The crystal structure of 4-nitro-2-(trifluoromethyl)benzoic acid reveals that the trifluoromethyl group ortho to the carboxylic acid moiety causes it to rotate out of the plane of the aromatic ring, with a plane-to-plane angle of 47.2(1)°[1][2]. A similar steric interaction would be expected in this compound between the ortho iodine and the methyl ester group.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

XRay_Workflow crystal Grow Single Crystal mount Mount Crystal on Diffractometer crystal->mount collect Collect X-ray Diffraction Data mount->collect solve Solve and Refine Crystal Structure collect->solve structure_3d Unambiguous 3D Structure solve->structure_3d

Comparative Data Summary

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityRapid, non-destructive, quantitativeComplex spectra for large molecules
¹³C NMR Carbon frameworkDirect observation of the carbon skeletonLow sensitivity, longer acquisition times
¹⁹F NMR Presence and environment of fluorineHighly sensitive for fluorinated compoundsLimited to fluorine-containing molecules
HRMS Molecular formula, fragmentationHigh accuracy and sensitivityProvides limited connectivity information
X-ray Crystallography 3D structure, bond lengths/anglesUnambiguous structural determinationRequires suitable single crystals

Conclusion

The structural validation of this compound and its derivatives is a multi-faceted process that requires the intelligent application of several analytical techniques. While each method provides valuable information, it is the convergence of data from NMR, mass spectrometry, and, ideally, X-ray crystallography that leads to an irrefutable structural assignment. As a Senior Application Scientist, I advocate for this integrated approach to ensure the scientific integrity and trustworthiness of research and development outcomes. The principles and protocols outlined in this guide provide a robust framework for the confident structural elucidation of this important class of molecules.

References

A Comprehensive Spectroscopic and Chromatographic Guide to Confirming the Purity of Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the purity of chemical intermediates is paramount. Methyl 2-iodo-4-(trifluoromethyl)benzoate, a key building block in the synthesis of various active pharmaceutical ingredients and functional materials, is no exception. Its molecular structure, featuring a trifluoromethyl group and an iodine atom on the benzene ring, imparts unique chemical properties that are leveraged in complex synthetic pathways. However, these same features can also lead to the formation of closely related impurities during its synthesis, which can impact reaction yields, final product purity, and biological activity.

This guide provides an in-depth comparison of spectroscopic and chromatographic techniques for the robust purity assessment of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). By understanding the strengths and limitations of each method, researchers can develop a comprehensive analytical workflow to ensure the quality and consistency of this critical reagent.

The Importance of Purity in Synthesis

This compound is often utilized in cross-coupling reactions, where the iodo-substituent is replaced. The presence of impurities, such as isomers or starting materials, can lead to the formation of undesirable side products, complicating purification and reducing the overall efficiency of the synthetic route. Therefore, a multi-faceted analytical approach is essential to identify and quantify potential impurities, ensuring the reliability and reproducibility of subsequent chemical transformations.

Spectroscopic Analysis: A First Line of Assessment

Spectroscopic techniques provide a rapid and non-destructive means of confirming the identity and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and is highly effective for purity determination. Both ¹H and ¹³C NMR should be employed for a thorough analysis.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals are:

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
O-CH₃~3.9Singlet3H
Aromatic-H~7.8 - 8.2Multiplet3H

Deviations from these predicted shifts are expected due to solvent effects and the specific electronic environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different carbon environments in the molecule.

Assignment Predicted Chemical Shift (ppm)
O-CH₃~53
Aromatic C-I~95
Aromatic C-CF₃~125 (quartet, due to C-F coupling)
Aromatic C-H~128 - 140
C=O~165
CF₃~123 (quartet, due to C-F coupling)

The presence of additional peaks in either the ¹H or ¹³C NMR spectrum would indicate the presence of impurities.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not have overlapping signals with the analyte.

  • Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Lock, Shim) transfer->instrument acquire Acquire ¹H and ¹³C Spectra instrument->acquire process Fourier Transform, Phase, Baseline Correction acquire->process analyze Chemical Shift Analysis, Integration, Impurity ID process->analyze

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For purity analysis, MS can be used to confirm the molecular weight of the target compound and to identify impurities with different masses.

The expected molecular ion peak ([M]⁺) for this compound (C₉H₆F₃IO₂) is at a mass-to-charge ratio (m/z) of approximately 330.04.

Expected Fragmentation Pattern:

  • Loss of methoxy group (-OCH₃): A significant fragment at m/z 299.

  • Loss of carbonyl group (-CO): A fragment at m/z 302.

  • Loss of iodine (-I): A fragment at m/z 203.

  • Fragments corresponding to the trifluoromethylbenzoyl cation.

Experimental Protocol for MS Analysis:

  • Sample Introduction: The sample can be introduced directly via a direct insertion probe or, more commonly, as the effluent from a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their m/z ratio.

  • Detection: The detector records the abundance of each ion.

MS_Analysis_Logic start Sample Introduction ionization Ionization (e.g., EI) start->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis detection Detection & Spectrum Generation mass_analysis->detection interpretation Interpretation: Molecular Ion & Fragmentation detection->interpretation

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While not as powerful as NMR for complete structural elucidation, it is a quick and simple method to confirm the presence of key functional groups and to check for certain impurities.

Expected IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹)
C=O (ester)~1720-1740
C-O (ester)~1250-1300 and 1000-1100
C-F (trifluoromethyl)~1100-1300 (strong, multiple bands)
Aromatic C-H~3000-3100
Aromatic C=C~1450-1600

The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would indicate the absence of the corresponding carboxylic acid impurity.

Chromatographic Analysis: Quantifying Purity and Separating Impurities

Chromatographic techniques are essential for separating the target compound from its impurities, allowing for their individual identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for a moderately polar compound like this compound.

Comparison of HPLC with other techniques:

Technique Advantages Disadvantages
HPLC High resolution, suitable for a wide range of compounds, quantitative.Can be more time-consuming for method development.
GC-MS High sensitivity, provides mass spectral data for identification.Requires volatile and thermally stable compounds.
NMR Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods.
IR Fast and simple for functional group analysis.Limited structural information, not ideal for quantification.

Experimental Protocol for HPLC Analysis:

  • Mobile Phase Preparation: A common mobile phase for reversed-phase HPLC is a mixture of water and an organic solvent like acetonitrile or methanol.[1] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of all components.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

  • Instrumentation: Use a C18 column and a UV detector set to a wavelength where the analyte has strong absorbance (e.g., around 254 nm).

  • Analysis: Inject the sample and run the gradient program. The retention time of the main peak should be consistent, and the area of any impurity peaks can be used to calculate the purity.

HPLC_Method_Development start Select Column (e.g., C18) mobile_phase Choose Mobile Phase (e.g., Water/Acetonitrile) start->mobile_phase gradient Develop Gradient Elution mobile_phase->gradient detection Set Detection Wavelength (e.g., 254 nm) gradient->detection injection Inject Sample & Analyze detection->injection optimization Optimize for Resolution & Peak Shape injection->optimization optimization->injection

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The GC oven temperature should be programmed to ramp from a lower temperature to a higher temperature to ensure the elution of all components.

  • Analysis: The separated components from the GC are directly introduced into the mass spectrometer for identification.

Common Impurities and Their Identification

The potential impurities in a sample of this compound will depend on the synthetic route used for its preparation. Common starting materials for similar compounds include 2-iodo-4-(trifluoromethyl)benzoic acid. Therefore, potential impurities could include:

  • Starting materials: Unreacted 2-iodo-4-(trifluoromethyl)benzoic acid.

  • Isomeric impurities: Other isomers of methyl iodotrifluoromethylbenzoate.

  • Byproducts of the reaction: For example, products of side reactions or incomplete reactions.

These impurities can be identified by comparing the retention times and mass spectra (in GC-MS and LC-MS) or the chemical shifts (in NMR) of the unknown peaks with those of authentic reference standards.

Conclusion: A Multi-Technique Approach for Unambiguous Purity Confirmation

A single analytical technique is often insufficient to definitively confirm the purity of a critical synthetic intermediate like this compound. A comprehensive and robust purity assessment should employ a combination of spectroscopic and chromatographic methods.

  • NMR spectroscopy provides the primary confirmation of the molecular structure and can reveal the presence of structurally similar impurities.

  • Mass spectrometry confirms the molecular weight and provides fragmentation patterns that can help in the identification of unknown impurities.

  • IR spectroscopy offers a quick check for the presence of key functional groups and the absence of certain impurities like carboxylic acids.

  • HPLC and GC-MS are essential for the separation and quantification of the main component and any impurities present.

By integrating the data from these complementary techniques, researchers and drug development professionals can have high confidence in the purity and quality of their this compound, leading to more reliable and reproducible synthetic outcomes.

References

A Comparative Guide to the Cross-Coupling Efficiency of Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic construction of carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as the cornerstone of this endeavor, enabling the precise and efficient linkage of molecular fragments. The choice of coupling partners is critical, directly influencing reaction kinetics, yield, and overall process viability. This guide provides an in-depth analysis of Methyl 2-iodo-4-(trifluoromethyl)benzoate , a key building block valued for its dual functionality: a highly reactive C-I bond for oxidative addition and an electron-withdrawing trifluoromethyl group that often imparts desirable pharmacokinetic properties to target molecules.

Herein, we benchmark the performance of this aryl iodide against its bromide and chloride analogs in three of the most pivotal cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. This analysis is grounded in established reactivity principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a practical framework for methodological selection and optimization.

The Reactivity Landscape: Why Aryl Iodides Excel

The efficiency of a cross-coupling reaction is fundamentally tied to the rate of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The bond dissociation energy of the C–X bond is a key determinant of this step's facility. The trend is well-established:

C–I < C–Br < C–Cl

Aryl iodides, possessing the weakest carbon-halogen bond, are generally the most reactive electrophiles.[1] This enhanced reactivity translates into several practical advantages:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.

  • Lower Catalyst Loadings: Efficient conversion can be achieved with less palladium catalyst.

  • Broader Ligand Compatibility: Less specialized and often less expensive phosphine ligands can be employed.[2]

Conversely, the lower reactivity of aryl bromides and, particularly, aryl chlorides necessitates more forcing conditions, such as higher temperatures and the use of highly active, sterically demanding, and often costly phosphine ligands to facilitate the challenging oxidative addition step.[3]

Below is a logical workflow for selecting an appropriate aryl halide for a cross-coupling reaction, balancing reactivity with other practical considerations.

start Select Aryl Halide for Cross-Coupling reactivity Is highest reactivity / mildest condition the priority? start->reactivity cost Is substrate cost the primary driver? reactivity->cost No iodide Choose Aryl Iodide (e.g., this compound) reactivity->iodide Yes bromide Choose Aryl Bromide (Good balance of reactivity and cost) cost->bromide No chloride Choose Aryl Chloride (Most cost-effective, requires robust catalyst system) cost->chloride Yes catalyst Are highly active / specialized catalysts available? catalyst->iodide No catalyst->chloride Yes bromide->catalyst Need to couple a challenging nucleophile?

Caption: Decision workflow for aryl halide selection.

Performance Benchmark 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the coupling of an organohalide with an organoboron reagent, is arguably the most versatile and widely used C(sp²)–C(sp²) bond-forming reaction due to the stability and low toxicity of the boron reagents.[4][5]

The electron-withdrawing nature of the trifluoromethyl group on this compound further activates the C-I bond towards oxidative addition, making it an excellent substrate for Suzuki couplings.

Comparative Data: Suzuki-Miyaura Coupling
ElectrophileTypical Catalyst SystemTemp (°C)Time (h)Anticipated YieldKey Considerations
This compound Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos50–902–12>90%Highly efficient, often proceeds at lower temperatures. Standard ligands are typically sufficient.[2]
Methyl 2-bromo-4-(trifluoromethyl)benzoate Pd(dppf)Cl₂ or Pd(OAc)₂ / XPhos80–11012–2470–90%Requires higher temperatures and often more active Buchwald-type ligands for high yields.[6]
Methyl 2-chloro-4-(trifluoromethyl)benzoate Pd₂(dba)₃ / BrettPhos or RuPhos100–12018–3650–80%Challenging substrate requiring highly specialized, electron-rich phosphine ligands and elevated temperatures.[3][7]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (10:1 v/v)

  • Schlenk tube, magnetic stirrer, argon supply

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Inerting: Seal the tube, and evacuate and backfill with argon three times. This step is crucial as the active Pd(0) species is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The biphasic system helps to dissolve both the organic and inorganic reagents.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 4 hours, monitoring progress by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Performance Benchmark 2: Heck Coupling

The Heck reaction forms a C-C bond between an aryl halide and an alkene. Aryl iodides are the most common halide used due to their high reactivity, which allows for reliable and often ligand-free reaction conditions when using inorganic bases.[8]

Comparative Data: Heck Coupling
ElectrophileTypical Catalyst SystemTemp (°C)Time (h)Anticipated YieldKey Considerations
This compound Pd(OAc)₂ / P(o-tol)₃ or Ligand-free80–1006–18>85%Excellent substrate. Ligandless conditions are often feasible, simplifying the protocol.[9]
Methyl 2-bromo-4-(trifluoromethyl)benzoate Pd(OAc)₂ / PPh₃100–12016–2465–85%Higher temperatures and the presence of a phosphine ligand are generally required for good conversion.
Methyl 2-chloro-4-(trifluoromethyl)benzoate Pd₂(dba)₃ / P(t-Bu)₃120–14024–48<50%Very challenging. Requires highly active catalysts and is often low-yielding with significant side reactions.
Experimental Protocol: Heck Coupling

This protocol outlines the coupling of this compound with methyl acrylate.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Methyl acrylate (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask, magnetic stirrer, argon supply

Procedure:

  • Setup: To a Schlenk flask under argon, add this compound (1.0 equiv) and Pd(OAc)₂ (0.01 equiv).

  • Solvent and Reagents: Add anhydrous DMF, followed by triethylamine and methyl acrylate via syringe. Triethylamine acts as the base to regenerate the Pd(0) catalyst in the catalytic cycle.

  • Reaction: Heat the mixture to 100 °C for 12 hours. The reaction should turn from a pale yellow to a dark brown/black suspension as palladium black forms.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove palladium salts.

  • Extraction: Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purification: Purify the product via flash chromatography.

Performance Benchmark 3: Sonogashira Coupling

The Sonogashira reaction is a powerful method for constructing C(sp²)–C(sp) bonds by coupling an aryl halide with a terminal alkyne. It is traditionally co-catalyzed by palladium and a copper(I) salt.[10] Aryl iodides are the preferred substrates, as they react under mild conditions, often at room temperature.[11]

Comparative Data: Sonogashira Coupling
ElectrophileTypical Catalyst SystemTemp (°C)Time (h)Anticipated YieldKey Considerations
This compound Pd(PPh₃)₂Cl₂ / CuI25–601–6>95%The classic substrate. Reaction is fast, high-yielding, and proceeds under very mild conditions.[12]
Methyl 2-bromo-4-(trifluoromethyl)benzoate Pd(PPh₃)₄ / CuI or Ligandless Pd/Cu60–1008–2460–80%Requires higher temperatures. Copper-free conditions are possible but often need more specialized ligands.[10]
Methyl 2-chloro-4-(trifluoromethyl)benzoate Pd₂(dba)₃ / XPhos / CuI100–13024–48<40%Extremely difficult. Rarely used due to poor reactivity and the need for highly specialized and expensive catalyst systems.
Experimental Protocol: Sonogashira Coupling

This protocol details the coupling of this compound with phenylacetylene.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Diisopropylamine (DIPA)

  • Schlenk flask, magnetic stirrer, argon supply

Procedure:

  • Setup: To a Schlenk flask under argon, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv). The CuI co-catalyst is essential for the formation of the copper acetylide intermediate.

  • Reagent Addition: Add this compound (1.0 equiv).

  • Solvent and Alkyne: Add anhydrous, degassed DIPA, followed by phenylacetylene (1.1 equiv). DIPA serves as both the solvent and the base.

  • Reaction: Stir the mixture at room temperature for 2 hours. The reaction is typically very fast.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography to yield the desired diarylalkyne.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation setup_1 Combine Aryl Halide, Palladium Precatalyst, & Ligand in Schlenk Flask setup_2 Evacuate and Backfill with Argon (3x) setup_1->setup_2 setup_3 Add Nucleophile, Base, & Degassed Solvent setup_2->setup_3 reaction_1 Heat to Specified Temperature with Stirring setup_3->reaction_1 reaction_2 Monitor Progress (TLC, GC-MS, LC-MS) reaction_1->reaction_2 workup_1 Cool to RT & Quench (e.g., add water) reaction_2->workup_1 workup_2 Perform Liquid-Liquid Extraction workup_1->workup_2 workup_3 Dry Organic Layer (e.g., Na2SO4, MgSO4) workup_2->workup_3 workup_4 Concentrate Solvent in vacuo workup_3->workup_4 workup_5 Purify by Flash Column Chromatography workup_4->workup_5 product Isolated Pure Product workup_5->product

References

A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylated Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a trifluoromethyl (CF₃) group into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged motif in drug design.[1] However, the construction of the C(aryl)-C(aryl) bond adjacent to a CF₃ group presents unique synthetic challenges. This guide provides an in-depth comparison of the primary synthetic routes to trifluoromethylated biaryls, offering field-proven insights, detailed protocols, and comparative data to aid researchers in selecting the optimal strategy for their specific target.

Section 1: Foundational Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the most established and versatile methods for constructing biaryl linkages. The choice between Suzuki, Stille, and Negishi couplings often depends on the availability of starting materials, functional group tolerance, and concerns about stoichiometric byproducts.

Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used method due to the stability, low toxicity, and commercial availability of boronic acids.[2]

Causality and Mechanistic Insight: The reaction proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] For substrates bearing a CF₃ group, the electron-withdrawing nature of this substituent can influence the rate of oxidative addition and reductive elimination. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often required to stabilize the palladium catalyst and facilitate the challenging reductive elimination step, especially for sterically hindered biaryls.[3][4]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Objective: Synthesis of 4-methoxy-2'-(trifluoromethyl)biphenyl.

  • Materials:

    • 1-bromo-2-(trifluoromethyl)benzene (1 mmol, 1.0 eq)

    • (4-methoxyphenyl)boronic acid (1.5 mmol, 1.5 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2 mmol, 2.0 eq)

    • Toluene/Water (5:1 mixture, 6 mL)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, SPhos, (4-methoxyphenyl)boronic acid, and K₃PO₄.

    • Evacuate and backfill the tube with the inert gas three times.

    • Add the toluene/water solvent mixture, followed by 1-bromo-2-(trifluoromethyl)benzene via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

    • Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.

Stille and Negishi Couplings: Alternative Approaches

Stille Coupling: This reaction utilizes organostannanes as the organometallic partner.[5][6][7]

  • Advantages: Organostannanes are often tolerant of a wide array of functional groups and are stable to air and moisture.[5][7]

  • Disadvantages: The primary drawback is the high toxicity of tin reagents and the difficulty in removing stoichiometric tin byproducts during purification.[6][8]

Negishi Coupling: This method employs organozinc reagents, which are generally more reactive than their boron or tin counterparts.[9][10]

  • Advantages: The higher reactivity allows for couplings to occur under milder conditions and can be effective for constructing sterically hindered biaryls.[10] Flow chemistry setups have been developed to integrate the formation of the organozinc reagent and the subsequent coupling, allowing for the synthesis of highly functionalized biaryls.[9][11]

  • Disadvantages: Organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.

Comparative Data: Cross-Coupling Methodologies
Method Organometallic Reagent Key Advantages Key Disadvantages Typical Catalyst Loading Typical Yield Range
Suzuki-Miyaura R-B(OH)₂ / R-B(pin)Low toxicity, high functional group tolerance, commercially available reagents.[2]Can be sensitive to steric hindrance; potential for protodeboronation.0.5 - 5 mol% Pd70 - 95%
Stille R-Sn(Alkyl)₃Excellent functional group tolerance; stable reagents.[5][7]High toxicity of tin byproducts; purification challenges.[6][8]1 - 5 mol% Pd65 - 90%
Negishi R-ZnXHigh reactivity, good for hindered systems, mild conditions.[9][10]High sensitivity to air and moisture; requires inert atmosphere.1 - 5 mol% Pd75 - 98%

Section 2: Modern Frontiers: Direct C-H Functionalization & Photoredox Catalysis

Recent advances have focused on more atom-economical and step-efficient strategies, bypassing the need for pre-functionalized starting materials. Direct C-H trifluoromethylation and photoredox-catalyzed methods represent the cutting edge of this field.

Direct C-H Trifluoromethylation

This approach installs the CF₃ group directly onto an existing arene or heteroarene C-H bond, often through a radical-mediated mechanism.[1][12][13]

Causality and Mechanistic Insight: These reactions typically employ a CF₃ radical source (e.g., Togni's reagent, CF₃SO₂Cl) and an initiator, which can be a transition metal catalyst, an organic photocatalyst, or even an electrochemical setup.[12][14][15] The key challenge is controlling the regioselectivity of the trifluoromethylation, as many C-H bonds may be available for reaction.[16] The reaction often proceeds with a preference for electron-rich positions on the aromatic ring.

Diagram: General Workflow for C-H Trifluoromethylation

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Outcome Arene Arene Substrate (Ar-H) Addition Radical Addition to Arene Arene->Addition CF3_Source CF3 Radical Source (e.g., Togni's Reagent) Initiation Initiation (Photocatalyst, Metal, etc.) CF3_Source->Initiation CF3_Radical CF3• Radical Generation Initiation->CF3_Radical CF3_Radical->Addition Oxidation Oxidation & Aromatization Addition->Oxidation Product Trifluoromethylated Arene (Ar-CF3) Oxidation->Product Byproducts Reaction Byproducts Oxidation->Byproducts

Caption: Workflow for direct C-H trifluoromethylation.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and green methodology for forming C-CF₃ bonds under exceptionally mild conditions.[13][14][17][18]

Causality and Mechanistic Insight: A photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) absorbs visible light to reach an excited state.[19][20] This excited state can then engage in a single-electron transfer (SET) with a CF₃ source to generate a trifluoromethyl radical. This radical can then be intercepted by an aryl coupling partner, often an arylboronic acid in a dual catalytic system with copper or palladium, to form the trifluoromethylated biaryl.[14] This approach is attractive for late-stage functionalization due to its mildness and high functional group tolerance.[1][13]

Representative Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation

  • Objective: Synthesis of 4-(trifluoromethyl)biphenyl via photoredox/copper dual catalysis.

  • Materials:

    • Biphenyl-4-boronic acid (0.5 mmol, 1.0 eq)

    • Umemoto's reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (0.75 mmol, 1.5 eq)

    • fac-Ir(ppy)₃ (0.005 mmol, 1 mol%)

    • Copper(I) iodide (CuI) (0.05 mmol, 10 mol%)

    • Dimethylformamide (DMF), degassed (5 mL)

  • Procedure:

    • To a borosilicate vial equipped with a magnetic stir bar, add all solid reagents.

    • Place the vial in a glovebox or use a Schlenk line to establish an inert atmosphere.

    • Add the degassed DMF via syringe.

    • Seal the vial and place it approximately 5-10 cm from a blue LED lamp (456 nm).

    • Stir the reaction at room temperature for 24 hours.

    • Upon completion, dilute the reaction with water and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the residue by column chromatography to isolate the product.

Section 3: Classical Methods and Niche Applications

While less common, other methods like the Ullmann reaction can be suitable for specific applications, particularly for symmetrical biaryls.

The Ullmann Reaction

The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl.[21][22][23][24]

  • Advantages: It can be a cost-effective method for synthesizing symmetrical biaryls if the aryl halide is readily available.

  • Disadvantages: Traditional Ullmann conditions are harsh, requiring high temperatures (>200 °C) and stoichiometric amounts of copper.[23][24] This limits functional group tolerance and can lead to erratic yields. Modern protocols using ligands and activators have improved the scope, but it remains less general than palladium-catalyzed methods.[21]

Diagram: Decision Tree for Synthetic Route Selection

G Start Start: Need to Synthesize a CF3-Biaryl Precursor Are precursors (Ar-X, Ar-M) readily available? Start->Precursor LateStage Is this a late-stage functionalization? Precursor->LateStage No Suzuki Use Suzuki Coupling (Low toxicity, robust) Precursor->Suzuki Yes, Boronic Acid Stille Consider Stille Coupling (High functional group tolerance) Precursor->Stille Yes, Stannane Negishi Consider Negishi Coupling (High reactivity, hindered systems) Precursor->Negishi Yes, Zincate Symmetrical Is the target a symmetrical biaryl (Ar-Ar)? LateStage->Symmetrical No Photoredox Use Photoredox C-H Trifluoromethylation (Mild, atom-economical) LateStage->Photoredox Yes Symmetrical->Suzuki No, consider homocoupling Ullmann Consider Ullmann Reaction (Cost-effective for symmetrical) Symmetrical->Ullmann Yes

Caption: Decision guide for choosing a synthetic route.

Conclusion and Future Outlook

The synthesis of trifluoromethylated biaryls has evolved significantly from harsh, classical methods to highly sophisticated and mild catalytic protocols. For general-purpose synthesis with available precursors, Suzuki-Miyaura coupling remains the method of choice due to its robustness and favorable safety profile. For challenging, sterically hindered targets, Negishi coupling offers a powerful alternative, albeit with more stringent handling requirements.

The future of the field lies in the continued development of direct C-H functionalization and photoredox catalysis. These methods offer unparalleled step- and atom-economy, aligning with the principles of green chemistry. As control over regioselectivity improves, these modern techniques will become indispensable tools for the late-stage introduction of trifluoromethyl groups, accelerating the discovery of new pharmaceuticals and advanced materials.

References

Is Methyl 2-iodo-4-(trifluoromethyl)benzoate the Optimal Precursor for Your Target Molecule? A Comparative Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in drug development, selecting the right starting material is a critical decision that dictates the efficiency, scalability, and cost-effectiveness of a synthetic campaign. The trifluoromethyl (-CF3) group is a privileged motif in medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, building blocks containing this group are of immense value.[1][2] This guide provides an in-depth comparison of synthetic routes to a key intermediate, 2-Amino-4-(trifluoromethyl)benzoic acid , to determine if Methyl 2-iodo-4-(trifluoromethyl)benzoate is the superior precursor for your specific needs.

We will dissect three distinct synthetic strategies, evaluating them on yield, reaction conditions, scalability, and cost implications. This analysis is grounded in peer-reviewed experimental data to provide actionable insights for your laboratory.

The Central Challenge: Synthesizing 2-Amino-4-(trifluoromethyl)benzoic acid

2-Amino-4-(trifluoromethyl)benzoic acid is a versatile building block used in the synthesis of a range of pharmacologically active compounds.[3] Its strategic importance necessitates a robust and efficient synthetic pathway. We will evaluate three common approaches, starting from iodo-, fluoro-, and nitro-substituted precursors.

Comparative Analysis of Synthetic Pathways

FeatureRoute 1: The Iodo-Precursor (Buchwald-Hartwig Amination)Route 2: The Fluoro-Precursor (Nucleophilic Aromatic Substitution)Route 3: The Nitro-Precursor (Catalytic Reduction)
Precursor This compoundMethyl 2-fluoro-4-(trifluoromethyl)benzoateMethyl 2-nitro-4-(trifluoromethyl)benzoate
Key Transformation Palladium-catalyzed C-N cross-couplingNucleophilic Aromatic Substitution (SNAr)Nitro group reduction
Typical Yield Good to Excellent (often >80%)Moderate to Good (can be variable)Excellent (often >90%)
Reaction Conditions Mild (often room temp to 80 °C)Often requires high temperatures (>100 °C) and strong baseMild, but requires handling of H2 gas or other reducing agents
Catalyst/Reagent Cost High (Palladium catalyst and specialized ligands)Low (Ammonia source, common bases)Moderate (Palladium on carbon is common and reusable)
Substrate Scope Very broad, high functional group toleranceLimited by electronics; requires electron-withdrawing groupsSensitive functional groups may be reduced
Scalability Concerns Catalyst cost and removal can be an issue on large scaleHigh temperatures and pressures can be challenging to scaleHandling of flammable H2 gas requires specialized equipment
Safety Profile Toxic/expensive heavy metal catalystHigh temperatures/pressures; handling of ammoniaFlammable gas (H2); potential for runaway reactions

Route 1: The Modern Workhorse - Buchwald-Hartwig Amination of this compound

This route represents a state-of-the-art approach for forming the critical C-N bond. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction renowned for its reliability and broad functional group tolerance.[4][5]

Workflow & Mechanism

The process involves the coupling of the aryl iodide with an ammonia equivalent, followed by a straightforward hydrolysis of the methyl ester to yield the target acid. The choice of ligand for the palladium catalyst is crucial and often requires screening for optimal results. Sterically hindered biarylphosphine ligands like XPhos are commonly employed to facilitate the reaction.[6]

cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Deprotection & Hydrolysis A This compound B Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Ammonia Source (e.g., Benzophenone Imine) C Coupled Intermediate A->C B->C D Acid Hydrolysis E 2-Amino-4-(trifluoromethyl)benzoic acid C->E C->E D->E F Ester Hydrolysis (e.g., LiOH, H₂O)

Caption: Workflow for Route 1 via Buchwald-Hartwig Amination.

Expertise & Experience Insights:

The primary advantage of using this compound is the high efficiency and predictability of the subsequent C-N coupling.[7][8] Unlike classical methods, this pathway tolerates a vast array of other functional groups, making it ideal for complex, late-stage functionalization. The steric hindrance from the trifluoromethyl group can sometimes slow down the reaction, necessitating the use of bulky, electron-rich ligands to promote the crucial reductive elimination step.[9] While the catalyst cost is a consideration, its high turnover number often makes it economically viable, especially for high-value targets.

Experimental Protocol: Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent & Reagents: Add anhydrous toluene, followed by benzophenone imine (1.2 eq) as an ammonia surrogate.

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup (Imine Cleavage): After cooling, add 2M HCl and stir vigorously for 1 hour to hydrolyze the imine. Neutralize with saturated NaHCO₃ and extract with ethyl acetate.

  • Hydrolysis: The crude amino ester is then dissolved in a mixture of THF/methanol and treated with aqueous lithium hydroxide (2.0 eq) at room temperature until the ester is fully hydrolyzed.

  • Purification: Acidify the mixture to pH ~4 to precipitate the product, which is then collected by filtration to yield 2-Amino-4-(trifluoromethyl)benzoic acid.

Route 2: The Classical SNAr Approach from a Fluoro-Precursor

Nucleophilic aromatic substitution (SNAr) is a more traditional method for installing an amino group. This route leverages the electron-withdrawing power of the trifluoromethyl and carboxylate groups to activate the C-F bond towards nucleophilic attack by ammonia.

Workflow & Mechanism

This is typically a one-step process where the fluoro-precursor is heated with a source of ammonia under pressure. The strong electron-withdrawing nature of the -CF₃ and -CO₂Me groups is essential for the reaction to proceed.

cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Hydrolysis A Methyl 2-fluoro-4-(trifluoromethyl)benzoate B Ammonia (aq. or in solvent) High Temperature/Pressure C Methyl 2-amino-4-(trifluoromethyl)benzoate A->C B->C D Ester Hydrolysis (e.g., LiOH, H₂O) E 2-Amino-4-(trifluoromethyl)benzoic acid C->E D->E

Caption: Workflow for Route 2 via Nucleophilic Aromatic Substitution.

Expertise & Experience Insights:

The primary appeal of this route is its simplicity and the low cost of reagents.[10] However, it is often hampered by the need for harsh conditions (high temperatures and pressures), which can be problematic for sensitive substrates and large-scale production. The reaction's success is highly dependent on the electronic activation of the aromatic ring. While the 4-trifluoromethyl group provides this activation, yields can be inconsistent, and side reactions, such as ester aminolysis, may occur.

Experimental Protocol: SNAr Reaction
  • Setup: In a sealed pressure vessel, combine Methyl 2-fluoro-4-(trifluoromethyl)benzoate (1.0 eq) and a solution of ammonia in methanol (e.g., 7N solution, 10-20 eq).

  • Reaction: Seal the vessel and heat to 120-150 °C for 12-24 hours. Monitor the internal pressure.

  • Workup: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting crude amino ester is purified by column chromatography or recrystallization before proceeding to the hydrolysis step as described in Route 1.

Route 3: The Reductive Path from a Nitro-Precursor

The reduction of an aromatic nitro group is one of the most fundamental transformations in organic synthesis. This route involves the nitration of a suitable precursor, followed by reduction to the amine.

Workflow & Mechanism

This two-step sequence first introduces a nitro group ortho to the ester, followed by its reduction using various methods, most commonly catalytic hydrogenation.

cluster_0 Step 1: Nitration cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Hydrolysis A Methyl 4-(trifluoromethyl)benzoate B Nitrating Agent (e.g., HNO₃/H₂SO₄) C Methyl 2-nitro-4-(trifluoromethyl)benzoate A->C B->C D Reducing Agent (e.g., H₂, Pd/C) E Methyl 2-amino-4-(trifluoromethyl)benzoate C->E D->E F Ester Hydrolysis (e.g., LiOH, H₂O) G 2-Amino-4-(trifluoromethyl)benzoic acid E->G F->G

Caption: Workflow for Route 3 via Nitro-Group Reduction.

Expertise & Experience Insights:

This is a cost-effective and often high-yielding pathway. The starting material, Methyl 4-(trifluoromethyl)benzoate, is generally cheaper than its iodo- or fluoro-substituted counterparts.[2] The main drawback lies in the nitration step, which can sometimes lead to regioisomer impurities that are difficult to separate. Furthermore, the reduction step, while efficient, is not compatible with other reducible functional groups (e.g., alkenes, alkynes, some protecting groups). For industrial applications, the use of high-pressure hydrogen gas requires specialized, explosion-proof equipment.

Experimental Protocol: Nitro Reduction
  • Setup: To a solution of Methyl 2-nitro-4-(trifluoromethyl)benzoate (1.0 eq) in methanol or ethyl acetate, add Palladium on carbon (10% w/w, ~5 mol% Pd).

  • Reaction: Place the reaction vessel in a hydrogenation apparatus. Evacuate and purge with hydrogen gas (3 times), then maintain a hydrogen atmosphere (typically 50 psi) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the nitro group is fully consumed.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate to obtain the crude amino ester, which is often pure enough for the subsequent hydrolysis step as described in Route 1.

Conclusion: Which Precursor is Best?

There is no single "best" precursor; the optimal choice is dictated by the specific constraints and goals of your project.

  • This compound is the superior precursor when:

    • Versatility is key: You are working with complex molecules containing sensitive functional groups that would not survive nitration/reduction or harsh SNAr conditions.

    • Predictability and high yield are paramount: The Buchwald-Hartwig amination is a highly reliable and well-understood transformation.

    • Small to medium scale: Catalyst cost is less of a prohibitive factor.

  • Alternative precursors are a better choice when:

    • Cost is the primary driver: The nitro-reduction pathway (Route 3) uses the most economical starting materials and reagents.

    • The substrate is simple: For molecules without other reducible groups, the nitro-precursor is highly efficient.

    • Large-scale production is planned: The SNAr (Route 2) or nitro-reduction (Route 3) routes may be more economically scalable, provided the engineering controls for high pressure/temperature or hydrogen gas are in place.

Ultimately, this compound offers the most flexible and modern synthetic entry point. While it may not be the cheapest, its reliability and broad compatibility often justify the initial investment, saving valuable time and resources by avoiding failed reactions and complex purification scenarios inherent in older methodologies.

References

A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions with Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of chemical reactions involving Methyl 2-iodo-4-(trifluoromethyl)benzoate. As a crucial building block in medicinal chemistry and materials science, particularly for synthesizing kinase inhibitors and other bioactive molecules, rigorous analytical monitoring of its reactions is paramount.[1] This document offers an in-depth examination of two primary analytical techniques, presenting objective performance comparisons, supporting experimental data, and detailed protocols to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Introduction: The Analytical Challenge

This compound is a substituted aromatic compound frequently employed in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.[1][2][3][4][5] Monitoring the progress of these reactions requires analytical methods that can effectively separate the starting material from the product(s), by-products, and residual catalyst, while also providing structural confirmation of the key species. The choice between HPLC and GC-MS is not arbitrary; it depends on the specific physicochemical properties of the analytes, the required sensitivity, and the nature of the information sought (quantitative purity vs. qualitative identification).

Core Principles: A Tale of Two Phases

High-Performance Liquid Chromatography (HPLC) operates on the principle of separating components from a liquid sample mixture. The sample is injected into a liquid mobile phase that flows through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases, driven by factors like polarity and hydrophobicity.[6] HPLC is exceptionally versatile and is the workhorse for analyzing non-volatile, polar, or thermally sensitive compounds.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that first separates volatile and semi-volatile compounds in the gas phase.[8][9] An inert carrier gas (mobile phase) sweeps the vaporized sample through a column containing a stationary phase. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing definitive structural identification.[9][10]

Comparative Analysis: Choosing the Right Tool for the Job

The decision to use HPLC or GC-MS for analyzing reactions of this compound hinges on a careful evaluation of their respective strengths and weaknesses in the context of the specific analytes. The target molecule has a molecular weight of 330.04 g/mol and is a liquid at room temperature, suggesting it is amenable to both techniques.[11][12]

FeatureHPLC with UV/DAD DetectionGC-MS
Principle Differential partitioning between liquid mobile phase and solid stationary phase.Differential partitioning between gas mobile phase and liquid/solid stationary phase, followed by mass analysis.
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds. Ideal for the starting material, coupled products, and non-volatile by-products.Requires compounds to be volatile and thermally stable. Suitable for the starting material and many common cross-coupling products.
Sample Preparation Simple dilution in the mobile phase or a compatible solvent.Dilution in a volatile organic solvent. Derivatization may be needed for non-volatile analytes, though not typically for this compound class.
Separation Power High, but can be challenging to resolve structurally similar isomers without extensive method development.Very high resolution, especially with long capillary columns, providing excellent separation of closely related compounds.
Identification Based on retention time comparison with a known standard. Diode-Array Detection (DAD) provides UV spectra for peak purity assessment but limited structural information.Provides a mass spectrum for each peak, which acts as a chemical "fingerprint" for definitive identification by library matching or spectral interpretation.
Sensitivity Good to excellent, depending on the chromophore of the analyte. Typically in the low ng to µg range.Excellent, especially in Selected Ion Monitoring (SIM) mode, often reaching pg levels.[8]
Quantification Highly robust and reproducible, considered the gold standard for purity analysis and assay.Excellent for trace analysis. Matrix effects can be more pronounced, often requiring internal standards for high accuracy.
Common Issues Co-elution of impurities, column degradation, mobile phase preparation variability.Thermal degradation of sensitive analytes (e.g., de-iodination) in the hot injector, column bleed, matrix interference in the ion source.

In-Depth Methodological Considerations

HPLC Method Development Strategy

For robust analysis of aromatic compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[7]

  • Stationary Phase: A C18 column is a reliable starting point due to its strong hydrophobic retention of aromatic systems.[13][14] For reactions involving multiple aromatic rings (e.g., Suzuki coupling products), a Phenyl column can offer alternative selectivity through pi-pi interactions.[6][14]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is typically required to resolve compounds with a range of polarities. Knowledge of analyte pKa is crucial; if acidic or basic by-products are possible, a buffer (e.g., phosphate, acetate) should be used to control ionization and ensure reproducible retention times and sharp peak shapes.[6][14]

  • Detection: The aromatic nature of the starting material and expected products makes them strong UV absorbers. A UV detector set at a wavelength around 254 nm is generally effective. A Diode-Array Detector (DAD) is highly recommended as it acquires the entire UV spectrum for each peak, which is invaluable for identifying co-eluting impurities and confirming peak identity.[15]

GC-MS Method Development Strategy

The halogenated and aromatic nature of this compound makes it well-suited for GC-MS analysis, provided it is thermally stable.

  • Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a versatile choice. This phase provides good selectivity for a wide range of aromatic compounds.

  • Injection: A split/splitless inlet is standard. The key parameter is the inlet temperature, which must be high enough to ensure rapid and complete volatilization but low enough to prevent thermal degradation of the analyte. For iodo-aromatics, this is a critical optimization step.

  • Oven Program: A temperature ramp is essential to first elute volatile solvents and low-boiling-point by-products, followed by the starting material and higher-boiling-point products. A typical program might start at 50-100°C and ramp up to 280-300°C.[10][16]

  • Mass Spectrometry: Operating in full scan mode provides mass spectra for identification. For quantitative analysis of trace impurities or reaction monitoring, Selected Ion Monitoring (SIM) mode, where the detector only monitors a few specific ions characteristic of the target analytes, offers significantly enhanced sensitivity and selectivity.[8]

Experimental Protocols: A Case Study of a Suzuki-Miyaura Reaction

To illustrate the practical application of these techniques, we present protocols for monitoring a representative Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for creating biaryl compounds.[2][5][17]

Reaction: this compound + Phenylboronic Acid → Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylate

Protocol 1: RP-HPLC-DAD Method
  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with DAD.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: DAD, 254 nm (Bandwidth 4 nm), Reference 360 nm (Bandwidth 10 nm). Full spectral scan from 200-400 nm.

  • Sample Preparation:

    • Carefully take a ~5 µL aliquot from the reaction mixture.

    • Dilute the aliquot in 1.0 mL of a 50:50 mixture of Acetonitrile:Water.

    • Vortex to mix thoroughly.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Causality and Rationale:

    • The C18 column is selected for its robust retention of the aromatic starting material and product.[13]

    • A gradient elution is necessary because the biphenyl product is significantly more non-polar (hydrophobic) than the iodo-benzoate starting material and will be retained much more strongly on the column.

    • Formic acid is added to the mobile phase to control the pH and ensure sharp peaks by suppressing the ionization of any potential acidic by-products.

    • DAD detection allows for the confirmation of peak purity and can help in the tentative identification of impurities by comparing their UV spectra.[15]

Protocol 2: GC-MS Method
  • Instrumentation & Conditions:

    • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split/splitless, 250°C, Split ratio 50:1.

    • Oven Program: Initial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quad: 150°C.

    • MS Mode: Electron Ionization (EI), 70 eV. Full Scan (m/z 50-500).

  • Sample Preparation:

    • Carefully take a ~5 µL aliquot from the reaction mixture.

    • Dilute the aliquot in 1.0 mL of Ethyl Acetate.

    • Vortex to mix thoroughly.

    • If solids (e.g., base, catalyst) are present, filter through a small plug of silica or a syringe filter into a GC vial.

  • Causality and Rationale:

    • The HP-5ms column is a general-purpose column that provides excellent resolution for a wide range of aromatic compounds.

    • The inlet temperature of 250°C is a compromise: hot enough to vaporize the analytes efficiently but not so hot as to cause significant degradation of the thermally sensitive C-I bond.

    • The temperature program separates components by their boiling points, ensuring that the solvent and lower-boiling impurities elute before the main components of interest.

    • Full scan MS mode is used to obtain mass spectra for all eluting peaks, allowing for positive identification of the starting material, product, and any volatile by-products by comparing their fragmentation patterns to a spectral library (e.g., NIST).

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Dilution Dilute in ACN/Water Reaction->Dilution Filtration 0.45 µm Syringe Filter Dilution->Filtration Injection Inject 5 µL Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection DAD Detection (254 nm & Scan) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks (% Area) Chromatogram->Integration Purity Assess Peak Purity (UV Spectra) Chromatogram->Purity

Caption: Workflow for HPLC-DAD reaction analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Dilution Dilute in Ethyl Acetate Reaction->Dilution Filtration Filter (optional) Dilution->Filtration Injection Inject 1 µL (Split) Filtration->Injection Separation HP-5ms Column Separation (Temp Program) Injection->Separation Detection MS Detection (Full Scan) Separation->Detection TIC Generate TIC Detection->TIC Identify Identify Peaks (Mass Spectra Library) TIC->Identify Quantify Quantify (Peak Area) TIC->Quantify

Caption: Workflow for GC-MS reaction analysis.

Conclusion and Recommendations

Both HPLC-UV/DAD and GC-MS are highly effective techniques for analyzing reactions involving this compound, each offering distinct advantages.

  • Choose HPLC for: Routine reaction monitoring, quantitative purity determination of the main components, and analysis of reaction mixtures containing non-volatile reagents or by-products (e.g., salts, catalysts, polar additives). Its robustness and simplicity make it ideal for high-throughput quality control environments.[7]

  • Choose GC-MS for: Definitive identification of unknown by-products, analysis of complex mixtures where high peak resolution is critical, and trace-level impurity analysis. The structural information provided by the mass spectrometer is unparalleled for troubleshooting unexpected reaction outcomes and for comprehensive impurity profiling.

For a comprehensive understanding of a reaction, a dual-method approach is often the most powerful strategy. HPLC can be used for rapid, quantitative monitoring of the reaction progress, while GC-MS can be employed on key time points or the final reaction mixture to identify impurities and confirm the structure of the desired product. This orthogonal approach ensures the highest level of scientific integrity and provides a complete analytical picture of the chemical transformation.

References

Efficacy comparison of different trifluoromethylated building blocks in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Among these, the trifluoromethyl (CF3) group is arguably the most impactful, prized for its ability to profoundly modulate a molecule's physicochemical and biological properties.[2] This guide provides an in-depth comparison of common trifluoromethylated building blocks, offering experimental insights and data to inform rational drug design.

The power of the CF3 group lies in its unique combination of high electronegativity, steric bulk, and exceptional metabolic stability.[3] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage. This often translates to improved metabolic stability, a longer in-vivo half-life, and enhanced bioavailability.[3] Furthermore, the lipophilicity conferred by the CF3 group can improve a drug's ability to cross cellular membranes, a critical factor for reaching its biological target.[3]

This guide will compare and contrast key trifluoromethylated building blocks, focusing on their impact on properties crucial for drug development.

Aryl-CF3 vs. Heteroaryl-CF3 Building Blocks

The introduction of a CF3 group onto an aromatic or heteroaromatic ring is a widely used strategy to enhance drug efficacy.[2][3] While both classes of building blocks can improve metabolic stability and binding affinity, the choice between them can have subtle yet significant consequences for a compound's overall profile.

Key Physicochemical Differences:

PropertyAryl-CF3 (e.g., Trifluoromethylbenzene)Heteroaryl-CF3 (e.g., Trifluoromethylpyridine)Rationale and Implication
pKa Generally does not significantly alter the pKa of distant functional groups.Can significantly lower the pKa of the heteroaromatic ring, making it more acidic. For example, the pKa of pyridine is 5.2, while 2-(trifluoromethyl)pyridine has a pKa of 1.8.This modulation of pKa can be critical for optimizing solubility, receptor binding (ionic interactions), and pharmacokinetic properties. A lower pKa may increase aqueous solubility at physiological pH.
Lipophilicity (LogP) Increases lipophilicity. The Hansch parameter (π) for CF3 on a benzene ring is approximately 0.88.Also increases lipophilicity, but the presence of the heteroatom(s) can temper this effect, often resulting in a more favorable lipophilicity profile.Balancing lipophilicity is crucial. While increased lipophilicity can improve membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Heteroaryl-CF3 building blocks offer a finer tuning of this parameter.
Metabolic Stability The CF3 group itself is highly stable. However, the aromatic ring can still be susceptible to oxidative metabolism (e.g., hydroxylation).The CF3 group deactivates the ring towards oxidative metabolism. The presence of a nitrogen atom in pyridyl rings can also direct metabolism away from the carbon atoms.Heteroaryl-CF3 motifs can offer superior metabolic stability compared to their aryl-CF3 counterparts by reducing the likelihood of ring oxidation.

Experimental Workflow: Assessing Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay is a standard method for evaluating the metabolic stability of a compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Compound Stock (10 mM in DMSO) E Add Compound (Final conc. 1 µM) A->E B HLM Suspension (in buffer) D Pre-warm HLM at 37°C B->D C NADPH Solution (Cofactor) F Initiate Reaction with NADPH C->F D->E E->F G Quench Reaction (Acetonitrile) at different time points F->G H Centrifuge to remove protein G->H I LC-MS/MS Analysis of supernatant H->I J Calculate Half-life (t½) and Intrinsic Clearance (CLint) I->J

Caption: Workflow for a typical in vitro metabolic stability assay.

Trifluoromethyl vs. Trifluoromethoxy Building Blocks

The trifluoromethoxy (-OCF3) group is another important fluorinated motif in medicinal chemistry.[3][4] While it shares some similarities with the -CF3 group, its properties are distinct and offer an alternative strategy for drug optimization.

Comparative Analysis:

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Rationale and Implication
Lipophilicity (LogP) Highly lipophilic (π ≈ 0.88).Also lipophilic, but generally less so than -CF3 (π ≈ 1.04). The oxygen atom introduces a polar component.The -OCF3 group provides a means to increase metabolic stability while having a more moderate impact on lipophilicity compared to -CF3. This can be advantageous in avoiding the pitfalls of excessively high LogP.
Electronic Effect Strong electron-withdrawing group.Strong electron-withdrawing group, but the oxygen atom can also act as a weak π-donor.These differing electronic properties can influence a molecule's interaction with its target receptor and affect the pKa of nearby functional groups.
Metabolic Stability Exceptionally stable.Also highly resistant to metabolic degradation.Both groups are excellent choices for blocking metabolic hotspots.
Conformation The CF3 group is a free rotor.The C-O bond has a degree of rotational freedom, which can influence the conformational preferences of the molecule.The conformational constraints imposed by the -OCF3 group can be beneficial for locking a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity.

Bioisosteric Replacements for the Trifluoromethyl Group

While the CF3 group is highly effective, its strong lipophilicity can sometimes be a liability. In such cases, bioisosteric replacements that mimic the steric and electronic properties of the CF3 group but with attenuated lipophilicity are sought.

Promising Alternatives:

BioisostereKey FeaturesExperimental Evidence
Pentafluorosulfanyl (-SF5) Larger and more lipophilic than -CF3. Exceptionally stable.In a study of p97 inhibitors, replacing a -CF3 group with -SF5 resulted in a nearly 5-fold decrease in activity, suggesting that the larger size was detrimental in this case.[5] However, in other instances, the -SF5 group has led to improved potency.[5]
Aliphatic Nitro (-NO2) The -CF3 group has been successfully used as a bioisosteric replacement for the aliphatic nitro group in CB1 positive allosteric modulators.[6][7]The CF3-containing compounds were generally more potent and showed improved in vitro metabolic stability compared to their nitro counterparts.[6][7]

Experimental Protocol: Caco-2 Permeability Assay

This assay is used to predict intestinal absorption of a drug candidate.

G cluster_setup Cell Culture Setup cluster_assay Permeability Assay cluster_analysis Data Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add compound to Apical (A) or Basolateral (B) side C->D E Incubate at 37°C D->E F Sample from receiver compartment at various time points E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate Apparent Permeability Coefficient (Papp) G->H I Determine Efflux Ratio (Papp B-A / Papp A-B) H->I

Caption: General workflow for a Caco-2 permeability assay.

Conclusion

The choice of a trifluoromethylated building block is a critical decision in the drug design process. A thorough understanding of how different CF3-containing motifs impact a molecule's physicochemical properties is essential for success. This guide has provided a comparative overview of some of the most common building blocks, supported by experimental considerations. By carefully selecting the appropriate building block, medicinal chemists can harness the power of fluorine to design safer and more effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the synthesis and handling of complex molecules like Methyl 2-iodo-4-(trifluoromethyl)benzoate are routine. However, the lifecycle of such a reagent does not end when the experiment is complete. Its proper disposal is a critical, non-negotiable aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, grounded in an understanding of its unique chemical properties.

The Chemical Profile: Understanding the "Why" Behind the Procedure

This compound (CAS No. 1236303-09-5) is a halogenated aromatic ester.[1][2][3] Its structure necessitates a multi-faceted approach to disposal, considering each functional group's potential hazard and environmental impact.

  • Halogenated Aromatic Core : As a halogenated aromatic compound, it is persistent and must be treated as hazardous waste to prevent environmental contamination.[4][5] Co-mingling this waste with non-halogenated solvents is ill-advised, as it can significantly increase disposal costs and complexity.[6]

  • Iodine Moiety : The presence of iodine makes this compound a candidate for specialized recovery and recycling programs.[7] Iodine is a finite resource, and its recovery from industrial and pharmaceutical waste streams is an economically and environmentally sound practice.[7][8] Traditional disposal methods like incineration may not be ideal without specialized equipment to handle iodine.

  • Trifluoromethyl Group : This functional group introduces a critical safety consideration. Upon high-temperature incineration, trifluoromethylated compounds can decompose to form highly toxic and corrosive gases, such as hydrogen fluoride.[9] Therefore, disposal must be handled by facilities equipped with appropriate scrubbers and containment systems.

Essential Safety and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure the work area is prepared and appropriate PPE is worn. All handling of waste should occur within a certified chemical fume hood.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene GlovesPrevents skin contact with the organic substance.[5] Always check the manufacturer's specific glove compatibility chart.
Eye Protection ANSI Z87.1-compliant Safety GogglesProtects eyes from splashes and vapors.[5]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[5]
Footwear Closed-toe ShoesProtects feet from potential spills.[5]

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance. The primary directive is waste segregation—never mix halogenated waste with other waste streams.

Step 1: Waste Segregation Immediately upon generation, designate any waste containing this compound as "Halogenated Organic Waste." This includes:

  • Neat, unused, or expired compound.

  • Reaction mixtures containing the compound.

  • Solvent rinsates from contaminated glassware.[4]

  • Contaminated materials (e.g., pipette tips, weighing paper, absorbent pads from spills).

Step 2: Select an Appropriate Waste Container

  • Use a dedicated, leak-proof container made of a compatible material (e.g., borosilicate glass or high-density polyethylene).

  • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[6]

Step 3: Proper Labeling As soon as the first drop of waste is added, the container must be labeled.[4][6] The label must include:

  • The words "Hazardous Waste ".[4]

  • The full chemical name: "This compound " and any other components in the waste mixture.

  • The approximate percentage of each component.

  • The date the waste was first added.

  • The name of the principal investigator or research group.

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

  • Ensure the waste container is stored in secondary containment to catch any potential leaks.[6]

Step 5: Arrange for Final Disposal

  • Crucially, do not dispose of this chemical down the drain. [5][10]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[4] They are the final authority on institutional procedures and licensed disposal vendors.

  • Inquire with your EHS office about the availability of iodine recovery or recycling programs. This is the preferred disposal route to support a circular economy.[7]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper management of waste containing this compound.

G start Waste Generation (Contains Methyl 2-iodo-4- (trifluoromethyl)benzoate) segregate Segregate as 'Halogenated Organic Waste' start->segregate label_container Label Container Correctly (Hazardous Waste, Full Name, Date) segregate->label_container store_safe Store in Secondary Containment in Satellite Accumulation Area label_container->store_safe contact_ehs Contact Institutional EHS Office for Waste Pickup store_safe->contact_ehs ask_recycle Inquire about Iodine Recycling Program contact_ehs->ask_recycle recycle Follow EHS Protocol for Iodine Recovery Stream ask_recycle->recycle  Program Available incinerate Follow EHS Protocol for High-Temp Incineration ask_recycle->incinerate  Program Not Available end_recycle Disposal Complete (Recycled) recycle->end_recycle end_incinerate Disposal Complete (Destroyed) incinerate->end_incinerate

Caption: Decision workflow for disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE : Before cleanup, don the appropriate PPE as listed in the table above.

  • Containment : For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup : Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.[4]

  • Disposal : Label the container with all waste contents and arrange for disposal through your EHS office.

  • Reporting : Report the incident to your laboratory supervisor and EHS office per institutional policy.

By adhering to these rigorous protocols, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) as the ultimate sources of information.

References

A Researcher's Guide to the Safe Handling of Methyl 2-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of pharmaceutical research and drug development, the synthesis of novel compounds is a daily necessity. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of Methyl 2-iodo-4-(trifluoromethyl)benzoate (CAS No. 1236303-09-5), a halogenated aromatic compound increasingly utilized in complex organic synthesis. This document moves beyond a simple checklist, offering a causal understanding of the necessary safety protocols to foster a culture of proactive risk mitigation.

Hazard Identification and Risk Assessment

This compound is a compound that demands respect. While a comprehensive toxicological profile is not yet fully established, the available data for this compound and structurally similar halogenated aromatics indicate several potential hazards. The primary risks are associated with skin and eye contact, and potential respiratory irritation.

A Safety Data Sheet (SDS) for a related compound, Methyl 3,5-bis(trifluoromethyl)benzoate, classifies it as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity – single exposure (respiratory tract irritation) (H335).[1] Given the structural similarities, it is prudent to assume this compound presents a similar hazard profile.

Known Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

These classifications necessitate a stringent approach to personal protective equipment and handling procedures to prevent inadvertent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable when handling this compound. The principle here is to create a complete barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and vapors, while a face shield offers an additional layer of protection for the entire face.
Skin Protection Nitrile or neoprene gloves (double-gloving recommended), a chemical-resistant lab coat, and closed-toe shoes.Halogenated organic compounds can be absorbed through the skin. Chemical-resistant gloves are essential. Double-gloving provides extra protection in case of a tear or contamination of the outer glove. A lab coat protects skin and personal clothing.
Respiratory Protection All handling of the compound should be performed within a certified chemical fume hood.The potential for respiratory tract irritation from vapors or aerosols is a significant concern. A fume hood provides the necessary ventilation to minimize inhalation exposure.

Precautionary Statement:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is crucial to minimize the risk of exposure and accidental release. The following protocol outlines the key steps for safely handling this compound.

Preparation and Weighing
  • Fume Hood Preparation: Before introducing the chemical, ensure the chemical fume hood is operational and free of clutter.

  • Gather Materials: Place all necessary equipment, including the chemical container, spatulas, weighing paper, and reaction vessels, inside the fume hood.

  • Don PPE: Put on all required PPE before opening the chemical container.

  • Aliquotting: Carefully weigh the desired amount of the compound. Avoid generating dust or aerosols.

Reaction Setup and Execution
  • Vessel Sealing: Keep all reaction vessels sealed as much as possible to prevent the escape of vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

Post-Reaction Workup and Cleanup
  • Quenching: If necessary, quench the reaction carefully within the fume hood.

  • Extraction and Purification: Perform all liquid-liquid extractions and chromatographic purification steps within the fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed waste container.[3] Do not mix with non-halogenated waste.

  • Container Management: Keep the halogenated waste container closed when not in use and store it in a designated satellite accumulation area within the laboratory.

  • Institutional Protocols: Adhere strictly to your institution's hazardous waste disposal procedures.

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety and handling workflow, the following diagram illustrates the key decision points and actions.

References

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